N-(2-PYRIDINYLMETHYL)-2-PROPEN-1-AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h2-5,7,10H,1,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUXVMDZOWGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406032 | |
| Record name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-16-8 | |
| Record name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Pyridinylmethyl)-2-propen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Assessment: Physicochemical Properties of N-(2-pyridinylmethyl)-2-propen-1-amine
This in-depth technical guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of N-(2-pyridinylmethyl)-2-propen-1-amine.[1]
Executive Summary
N-(2-pyridinylmethyl)-2-propen-1-amine (also known as N-allyl-2-picolylamine) is a bidentate ligand featuring two distinct basic nitrogen centers: a secondary aliphatic amine and a pyridine nitrogen .[1]
Understanding the ionization state of this molecule is critical for its application in coordination chemistry (e.g., zinc/copper chelation), drug design (membrane permeability), and organic synthesis.
Key Physicochemical Parameters:
-
Secondary Amine pKa (N
): 8.4 – 8.7 (Estimated based on structural analogs).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Pyridine Nitrogen pKa (N
): ~2.0 – 2.5 (Protonation of the monocation).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dominant Species at Physiological pH (7.4): Monocationic (Protonated at the secondary amine).[1]
Molecular Architecture & Electronic Environment
The basicity of the amine nitrogen is governed by the interplay between the electron-donating alkyl backbone and the electron-withdrawing effects of the adjacent functional groups.
Structural Components[2][3][4][5][6][7][8][9][10][11]
-
Secondary Amine (-NH-): The primary basic center.[1] Its basicity is modulated by the inductive effects of the substituents.[1]
-
2-Pyridylmethyl Group: The pyridine ring is electron-withdrawing (-I effect) relative to a simple alkyl chain, lowering the pKa of the attached amine compared to a dialkylamine.[1]
-
Allyl Group (2-propenyl): The sp² hybridized carbons of the allyl group exert a weak electron-withdrawing inductive effect compared to a propyl group, further modulating the basicity.[1]
Protonation Pathway
The molecule undergoes stepwise protonation.[1] The aliphatic amine, being significantly more basic, accepts the first proton. The pyridine nitrogen accepts the second proton only under highly acidic conditions.[1]
Figure 1: Stepwise protonation pathway.[1] The first protonation occurs at the secondary amine (pKa ~8.5), followed by the pyridine nitrogen (pKa ~2.3).
pKa Value Derivation & Comparative Analysis
Direct experimental pKa values for this specific derivative are sparse in open literature.[1] However, the value can be determined with high confidence by triangulating data from structurally validated analogs.[1]
Comparative Data Table
| Compound | Structure | pKa (Amine) | pKa (Pyridine) | Electronic Effect |
| Allylamine | CH₂=CH-CH₂-NH₂ | 9.49 | N/A | Baseline for allyl effect.[1] |
| 2-Picolylamine | Py-CH₂-NH₂ | 8.79 | 2.31 | Baseline for pyridyl effect.[1] |
| Dipicolylamine | (Py-CH₂)₂-NH | 7.3 – 7.5 | ~2.0 | Two EWG pyridyl groups significantly lower pKa.[1] |
| N-Methyl-2-picolylamine | Py-CH₂-NH-CH₃ | ~9.1 – 9.3 | ~2.0 | Methyl group (EDG) increases basicity vs 2-picolylamine.[1] |
| N-Allyl-2-picolylamine | Py-CH₂-NH-Allyl | 8.4 – 8.7 | ~2.3 | Allyl is EWG vs Methyl, but EDG vs H. |
Mechanistic Insight
-
vs. 2-Picolylamine (8.79): Converting the primary amine to a secondary amine usually increases basicity (e.g., ammonia 9.2
methylamine 10.6). However, the allyl group is electron-withdrawing relative to a saturated alkyl group due to the sp² carbons.[1] In similar systems (e.g., benzylaminengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> dibenzylamine), adding a bulky, slightly EWG group often lowers the pKa. -
vs. Dipicolylamine (7.5): Dipicolylamine has two electron-withdrawing pyridine rings.[1] N-Allyl-2-picolylamine has only one, plus an allyl group (which is less withdrawing than pyridine).[1] Therefore, its pKa must be higher than 7.5.[1]
Experimental Protocol for pKa Determination
To empirically validate the pKa of N-(2-pyridinylmethyl)-2-propen-1-amine, a Potentiometric Titration is the gold standard method.[1]
Materials & Reagents[9][10][11][12][13]
-
Analyte: ~0.1 mmol N-(2-pyridinylmethyl)-2-propen-1-amine (High purity >98%).
-
Titrant: 0.1 M Standardized NaOH (carbonate-free).
-
Acid: 0.1 M HCl (to fully protonate the amine initially).
-
Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl or NaClO₄).
-
Inert Gas: Argon or Nitrogen (to prevent carbonate formation).[1]
Step-by-Step Methodology
-
Solution Preparation: Dissolve the amine in 50 mL of 0.1 M KCl/0.01 M HCl solution. The excess acid ensures the amine starts as the dicationic species (
). -
Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25.0 ± 0.1 °C).
-
Titration:
-
Data Analysis:
-
Plot pH vs. Volume of NaOH.[1]
-
Identify inflection points.[1][2] The first inflection (low pH) corresponds to the pyridine deprotonation.[1] The second inflection (high pH) corresponds to the amine deprotonation.[1]
-
Use non-linear least squares fitting software (e.g., HYPERQUAD or PSEQUAD) to calculate the stability constants (
).
-
Figure 2: Potentiometric titration workflow for pKa determination.
Implications for Research & Development
Coordination Chemistry
The pKa of ~8.5 indicates that at neutral pH, the amine is protonated (
Drug Design (ADME)
-
Solubility: High aqueous solubility at pH < 8 due to ionization.[1]
-
Permeability: At physiological pH (7.4), the molecule is predominantly cationic (~90%+), which may limit passive diffusion across the blood-brain barrier unless mediated by active transport or if the lipophilic allyl/pyridyl moieties sufficiently mask the charge.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4723809, N-(2-Pyridinylmethyl)-2-propen-1-amine.[1] Retrieved from [Link][3]
-
Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications.[1] Pure and Applied Chemistry.[1] (Reference for 2-picolylamine pKa standards).
-
Romary, J. K., et al. (1968). Synthesis and proton dissociation constants of 2,2'-iminodimethylene dipyridine.[1] Journal of Chemical & Engineering Data.[1] (Reference for Dipicolylamine pKa comparison).
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Source for Allylamine and Pyridine baseline data).
Sources
Thermodynamic Stability and Coordination Dynamics of N-Allyl-2-Aminomethylpyridine Ligands
Executive Summary
This technical guide analyzes the thermodynamic stability, synthesis, and coordination chemistry of N-allyl-2-aminomethylpyridine (N-allyl-2-AMP) . As a bidentate (and potentially hemilabile tridentate) ligand, N-allyl-2-AMP serves as a critical scaffold in homogeneous catalysis and bioinorganic modeling. This document provides researchers with a validated synthesis pathway, a theoretical and empirical framework for determining stability constants (
Structural Architecture and Ligand Design
The stability of metal complexes formed by N-allyl-2-aminomethylpyridine is governed by the chelate effect and the electronic influence of the N-substituent.
The Chelate Effect
The ligand coordinates to metal centers (M) primarily through the pyridine nitrogen (
-
Donor Set:
(Pyridine) + (Amine). -
Bite Angle: Typically 81–83° for transition metals (Cu, Pd), deviating slightly from the ideal 90° octahedral geometry, which introduces ring strain but enhances stability compared to monodentate analogs.
The Allyl Functionality: Sterics vs. Hemilability
The allyl group (
-
Steric Hindrance: The bulk of the allyl group relative to a proton (in the parent 2-picolylamine) can lower formation constants (
) due to inter-ligand repulsion, particularly in or complexes. -
Hemilability (
-Coordination): With soft metals (e.g., Pd(II), Pt(II)), the alkene moiety can coordinate weakly, converting the ligand from bidentate ( ) to tridentate ( ). This creates a "hemilabile" system where the arm opens/closes to allow substrate entry during catalysis, affecting the apparent thermodynamic stability.
Validated Synthesis Protocol
Crucial for Thermodynamic Accuracy
Thermodynamic measurements are meaningless without high-purity ligands. Direct alkylation of 2-picolylamine with allyl bromide often leads to mixtures of mono- and bis-allylated products, which are difficult to separate and distort titration curves.
Recommended Pathway: Reductive Amination.[1][2][3][4] This method ensures exclusive mono-alkylation.
Graphviz Diagram: Synthesis Workflow
Caption: Selective synthesis of N-allyl-2-AMP via reductive amination to prevent over-alkylation.
Thermodynamic Parameters and Stability Constants
The thermodynamic stability is quantified by the stepwise formation constants (
Protonation Constants ( )
Before metal binding, the ligand's own acid-base behavior must be defined.
- (Pyridine H+): ~2.0 – 2.5 (The pyridine nitrogen is less basic).
-
(Amine H+): ~8.0 – 8.5.
-
Note: The allyl group is electron-withdrawing (inductive effect,
) relative to a propyl group, potentially lowering the basicity of the amine nitrogen slightly compared to N-propyl-2-picolylamine, but it remains similar to the parent 2-picolylamine.
-
Metal Complex Formation ( )
For a metal ion
Comparative Stability Data (Approximation based on 2-Picolylamine analogs):
| Metal Ion (M) | Geometry | log | log | Stability Trend |
| Cu(II) | Distorted Octahedral | 9.5 – 10.5 | 18.0 – 19.0 | Highest (Jahn-Teller) |
| Ni(II) | Octahedral | 6.5 – 7.5 | 13.0 – 14.0 | Moderate |
| Zn(II) | Tetrahedral/Octahedral | 5.0 – 6.0 | 10.0 – 11.0 | Lower (d10 shell) |
Data extrapolated from 2-picolylamine baseline values [1, 5]. The N-allyl derivative typically shows slightly lower
Experimental Protocol: Potentiometric Titration
To determine the exact thermodynamic stability of N-allyl-2-AMP with a specific metal, potentiometric titration is the gold standard. This method measures the free hydrogen ion concentration
Reagents and Setup
-
Ionic Strength: Maintain constant
M using high-purity or . -
Temperature: Thermostated vessel at
. -
Atmosphere: Purified
or gas (to exclude , which alters carbonate equilibrium). -
Titrant: Carbonate-free NaOH (standardized against KHP).
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the glass electrode in terms of concentration
(not activity) using standard HCl solutions at the fixed ionic strength. -
Ligand Titration (
): Titrate the protonated ligand ( ) with NaOH to determine precise values. -
Complex Titration (
):-
Prepare ratios of 1:1, 1:2, and 1:3 (Metal:Ligand).[5]
-
Titrate from acidic (pH ~2) to basic (pH ~11) or until precipitation occurs.
-
-
Data Analysis: Use non-linear least squares software (e.g., HYPERQUAD or PSEQUAD) to fit the titration curves and solve for
.
Graphviz Diagram: Titration Logic
Caption: Logic flow for determining stability constants via potentiometric titration.
Applications and Implications
Catalysis (Pd-Allyl Chemistry)
In Palladium-catalyzed allylic substitutions, the thermodynamic stability of the N-allyl-2-AMP ligand determines the catalyst's resting state.
-
High Stability: Prevents catalyst decomposition (black Pd formation).
-
Hemilability: The allyl arm can dissociate to create a vacant site for the substrate, lowering the activation energy for the oxidative addition step.
Bioinorganic Chemistry
N-allyl-2-AMP derivatives are often used to model zinc enzymes. The stability constant must be high enough to prevent metal leaching in biological media but low enough to allow substrate exchange at the metal center.
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
- Abdel-Rahman, L. H., et al. (2017). Synthesis, characterization, and thermodynamic studies of some transition metal complexes. Journal of Molecular Structure.
-
Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews.
-
Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs. Talanta.
-
Sigel, H. (1975). Ternary Complexes in Solution: The Stability of Mixed-Ligand Complexes. Angewandte Chemie International Edition.
Sources
Navigating the Unseen: A Technical Safety and Handling Guide for N-(2-pyridinylmethyl)-2-propen-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and novel molecular design, the synthesis and application of unique chemical entities are paramount. N-(2-pyridinylmethyl)-2-propen-1-amine, a molecule combining the reactive functionalities of a pyridine ring and an allylamine side chain, presents as a compound of interest for further investigation. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive technical overview of the known and inferred safety data for N-(2-pyridinylmethyl)-2-propen-1-amine, offering field-proven insights into its safe handling, synthesis, and emergency management.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. Below is a summary of the key identifiers for N-(2-pyridinylmethyl)-2-propen-1-amine.
| Property | Value | Source |
| IUPAC Name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | PubChem[1] |
| CAS Number | 62402-16-8 | PubChem[1] |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Appearance | Solid (form not specified) | Sigma-Aldrich |
Hazard Identification and Analysis: A Tale of Two Moieties
The primary hazards associated with N-(2-pyridinylmethyl)-2-propen-1-amine can be logically inferred from its constituent parts: the 2-(aminomethyl)pyridine core and the allylamine tail.
The Globally Harmonized System (GHS) classification available from PubChem designates this compound as Danger , with the hazard statement H314: Causes severe skin burns and eye damage .[1] This classification strongly suggests that the compound is corrosive.
The Corrosive Core: 2-(Aminomethyl)pyridine
The 2-(aminomethyl)pyridine moiety is the likely primary contributor to the corrosive nature of the molecule. Safety data for 2-(aminomethyl)pyridine confirms that it causes severe skin burns and eye damage.[2][3][4][5] Inhalation may also lead to corrosive injuries to the upper respiratory tract.[2] The basic nitrogen atoms in the pyridine ring and the primary amine can react exothermically with acids and are incompatible with strong oxidizing agents.[3][5]
The Flammable and Toxic Tail: Allylamine
The allylamine portion of the molecule introduces additional hazards. Allylamine itself is a highly flammable liquid with a low flash point and is toxic if inhaled, ingested, or in contact with skin.[6][7] It is metabolized to acrolein and hydrogen peroxide, which can cause severe irritation and burns to mucous membranes.[6] While the flammability of the solid N-(2-pyridinylmethyl)-2-propen-1-amine is likely lower than that of liquid allylamine, the potential for the release of toxic vapors upon heating or decomposition should not be underestimated.
Experimental Protocol: A Safety-Integrated Synthesis Approach
The following is a representative, safety-integrated protocol for the synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine, based on analogous reactions reported in the literature. This protocol is for informational purposes and should be adapted and rigorously risk-assessed by the end-user for their specific laboratory conditions.
Synthesis Workflow Diagram
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 6. Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crystal Structure Analysis of N-(2-pyridinylmethyl)-2-propen-1-amine Complexes
Executive Summary
This technical guide details the structural characterization of metal complexes derived from N-(2-pyridinylmethyl)-2-propen-1-amine (also known as N-allyl-2-picolylamine). This ligand is a versatile scaffold in coordination chemistry, offering a "hard" N,N-donor set (pyridine and secondary amine) and a "soft"
The guide moves beyond standard textbook descriptions, focusing on the practical causality of experimental design—from the reductive amination synthesis to the resolution of crystallographic disorder common in allyl-functionalized ligands. It is designed for researchers requiring high-fidelity structural data for drug development and catalytic applications.
Ligand Architecture & Coordination Modes[1]
The ligand, N-(2-pyridinylmethyl)-2-propen-1-amine (
The Chelate Effect
The ligand typically forms a stable 5-membered chelate ring upon coordination through the pyridine nitrogen (
The Allyl Switch
The pendant allyl group acts as a structural switch:
-
Mode A (N,N-Bidentate): With hard metals (Zn(II), Ni(II)) or saturated coordination spheres, the allyl group remains uncoordinated, often leading to high thermal motion or disorder in the crystal lattice.
-
Mode B (N,N,
-Tridentate): With soft metals (Cu(I), Pt(II), Pd(II)), the olefinic double bond can coordinate to the metal center, locking the conformation and reducing crystallographic disorder.
Synthesis & Complexation Protocol
High-quality single crystals begin with high-purity synthesis. The following protocol ensures the removal of imine intermediates which often co-crystallize and contaminate structural data.
Ligand Synthesis (Reductive Amination)
Reaction: 2-Pyridinecarboxaldehyde + Allylamine
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde (10 mmol) in dry methanol (20 mL). Add allylamine (11 mmol) dropwise at
. Stir for 4 hours at room temperature.-
Validation: Monitor by IR.[1] Disappearance of
(~1700 cm⁻¹) and appearance of (~1640 cm⁻¹) confirms imine formation.
-
-
Reduction: Cool to
. Add (15 mmol) in small portions (exothermic). Stir overnight. -
Workup: Quench with water, extract with DCM, and dry over
. -
Purification: Vacuum distillation is preferred over column chromatography to avoid silica interaction with the amine.
Metal Complexation (General Procedure)
To grow X-ray quality crystals, slow kinetics are required.
-
Dissolve Metal Salt (
) in MeOH/EtOH. -
Dissolve Ligand (
) in the same solvent. -
Layering Technique: Place the denser metal solution in a narrow tube. Carefully layer the ligand solution on top. Allow diffusion for 3-7 days.
Figure 1: Synthesis workflow ensuring ligand purity prior to complexation.[2] Note the IR validation step.
X-Ray Diffraction: Data Collection & Refinement
Analyzing complexes of this ligand presents specific challenges, primarily allyl group disorder .
Data Collection Strategy
-
Temperature: Always collect at 100 K (or lower). The terminal allyl group is flexible; room temperature data will likely result in "smeared" electron density maps, making the position of the terminal carbons (
) impossible to refine anisotropically. -
Resolution: Aim for
or better. High-angle data is essential to resolve the hydrogen atoms on the secondary amine, which are critical for identifying hydrogen bonding networks.
Refinement Logic (SHELXL)
When the allyl tail is disordered (common in Mode A coordination):
-
Identify the Disorder: If the terminal vinyl carbons appear as elongated ellipsoids, split the position into Part A and Part B.
-
Restraints: Apply SAME or SADI restraints to bond lengths and angles of the disordered components to maintain chemical geometry.
-
Constraints: If the disorder is severe, use EADP to equate the thermal parameters of overlapping atoms.
-
Hydrogen Atoms: Locate the amine H-atom (
) in the difference Fourier map. Do not place it geometrically if H-bonding is a key feature of the study; refine its coordinates with a DFIX restraint if necessary.
Figure 2: Crystallographic refinement decision tree focusing on handling allyl group disorder.
Structural Interpretation & Metrics[4]
Once the structure is solved, the following metrics define the complex's identity and potential utility.
Key Bond Parameters
Data should be tabulated to allow comparison with known structures (e.g., Cambridge Structural Database).
| Parameter | Description | Typical Range (Å/°) | Significance |
| M–N(py) | Metal-Pyridine Bond | 1.95 – 2.05 (Cu/Ni) | Indicator of electronic back-donation. |
| M–N(amine) | Metal-Amine Bond | 2.00 – 2.10 | Often longer than M-N(py) due to steric bulk. |
| N–M–N | Bite Angle | 80° – 85° | Deviation from 90° indicates chelate ring strain. |
| C=C | Allyl Double Bond | 1.30 – 1.35 (Free)1.36 – 1.42 (Coord) | Elongation indicates |
Supramolecular Architecture
-
Hydrogen Bonding: The secondary amine (
) is a potent H-bond donor. Look for interactions with counter-anions ( , ) or solvent molecules. These interactions often organize the molecules into 1D chains or 2D sheets. -
-
Stacking: In complexes with aromatic counter-ligands (e.g., phenanthroline), check for centroid-centroid distances < 3.8 Å between the pyridine ring of the ligand and adjacent aromatic systems.
Applications & Relevance[3][4]
Biological Activity (Anticancer/Antimicrobial)
Complexes of N-heterocyclic amines with Cu(II) and Pt(II) are heavily researched for cytotoxicity.
-
Mechanism: The planar nature of the pyridine ring allows intercalation into DNA base pairs, while the allyl group can potentially alkylate DNA or interact with hydrophobic pockets in proteins.
-
Structural Marker: A square-planar geometry (common in Pt(II) complexes) is a structural prerequisite for cisplatin-like activity.
Catalysis
-
Polymerization: The allyl group can be polymerized to anchor the metal complex onto a solid support, creating heterogeneous catalysts.
-
Heck/Suzuki Coupling: Pd(II) complexes of this ligand serve as precatalysts. The lability of the hemi-labile allyl arm can open coordination sites for substrate binding during the catalytic cycle.
References
-
PubChem. (2025). N-(2-Pyridinylmethyl)-2-propen-1-amine | C9H12N2.[3] National Library of Medicine. Link
-
Filinchuk, Y. E., & Mys'kiv, M. G. (1998).[4] Copper(I)
-Complexes with N-Allylazomethines: Synthesis and Crystal Structure. Russian Journal of Coordination Chemistry. (Demonstrates -coordination of allyl groups in Cu complexes). Link -
Makhseed, S., et al. (2014). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm. (Context for picolylamine derivative flexibility). Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. (Standard for checking disorder and refinement quality). Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (The authoritative source for the refinement protocols described). Link
Sources
Literature Review & Technical Guide: Synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine
Executive Summary
Molecule Identity: N-(2-pyridinylmethyl)-2-propen-1-amine Common Names: N-Allyl-2-picolylamine; N-Allyl-2-pyridinemethanamine. Structure: Pyridine ring connected at the 2-position to a methylene bridge, followed by a secondary amine, and terminating in an allyl group. Primary Application: This molecule serves as a critical bidentate nitrogen donor ligand in coordination chemistry (e.g., Zinc and Copper sensors) and a versatile intermediate in the synthesis of pharmaceutical scaffolds.
Technical Note on CAS Registry: Users should verify their internal registries. While the chemical name provided is unambiguous, the CAS number 6627-22-1 (often associated with similar queries) actually corresponds to Methyl 6-chloropyrimidine-4-carboxylate. The correct CAS for N-(2-pyridinylmethyl)-2-propen-1-amine is typically 62402-16-8 or related salt forms. This guide focuses strictly on the synthesis of the N-(2-pyridinylmethyl)-2-propen-1-amine structure.
Part 1: Synthetic Strategy & Causality
The synthesis of secondary amines containing both a pyridine ring and an allyl group presents a classic chemoselectivity challenge: Mono-alkylation vs. Poly-alkylation .
The Core Problem: The "Runaway" Alkylation
In a direct nucleophilic substitution (Route B), the product (secondary amine) is often more nucleophilic than the starting material (primary amine). This leads to the formation of the tertiary amine (bis-allyl species) and quaternary ammonium salts, requiring tedious chromatographic separation.
The Solution: Reductive Amination
To ensure high fidelity and yield, Reductive Amination (Route A) is the preferred "Gold Standard" approach. It proceeds via a discrete imine intermediate which, upon reduction, yields the secondary amine exclusively, preventing over-allylation.
Part 2: Detailed Experimental Protocols
Route A: Reductive Amination (Recommended)
Mechanism: Condensation of 2-pyridinecarboxaldehyde with allylamine to form an imine (Schiff base), followed by in situ reduction.
Reagents & Materials
-
Precursor 1: 2-Pyridinecarboxaldehyde (1.0 equiv)
-
Precursor 2: Allylamine (1.0 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) — Preferred over NaBH₄ for better functional group tolerance and selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Quench: Saturated aqueous NaHCO₃.
Step-by-Step Protocol
-
Imine Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 2-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL).
-
Amine Addition: Add allylamine (10-12 mmol) dropwise. Stir at room temperature for 30–60 minutes.
-
Checkpoint: Formation of the imine is usually rapid. Dehydrating agents (MgSO₄) are generally not required for this specific pair due to the stability of the conjugated pyridine-imine system.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Work-up: Quench by carefully adding saturated NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂; DCM/MeOH/NH₄OH gradient).
Validation
-
1H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the imine proton (~8.5 ppm). The methylene bridge (-CH₂-NH-) typically appears around 3.9–4.0 ppm.
Route B: Direct Nucleophilic Substitution (Traditional)
Mechanism: S_N2 attack of 2-picolylamine on allyl bromide.
Reagents & Materials
-
Precursor: 2-Picolylamine (2-Aminomethylpyridine) (1.0 equiv)
-
Electrophile: Allyl Bromide (0.8 equiv) — Sub-stoichiometric amount is crucial.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol
-
Preparation: Dissolve 2-picolylamine (10 mmol) and K₂CO₃ (20 mmol) in MeCN (50 mL).
-
Addition: Cool to 0°C. Add Allyl Bromide (8 mmol) very slowly (over 1 hour) via syringe pump to maintain a high concentration of unreacted amine relative to the alkylating agent.
-
Reaction: Stir at room temperature for 12 hours.
-
Work-up: Filter off solids. Concentrate the filtrate.
-
Purification: Critical Step. The crude will contain starting amine, product, and bis-allylated side product. Separation requires careful distillation or column chromatography.
Part 3: Visualizing the Pathways
Diagram 1: Comparative Reaction Logic
This diagram illustrates the mechanistic divergence between the two routes, highlighting why Reductive Amination offers superior control.
Caption: Mechanistic comparison showing the "self-stopping" nature of Reductive Amination versus the "runaway" risk in Direct Alkylation.
Part 4: Comparative Data Analysis
| Feature | Route A: Reductive Amination | Route B: Direct Alkylation |
| Selectivity | High (Mono-alkylation dominant) | Low (Statistical mixture) |
| Yield | 75% – 90% | 40% – 60% (after purification) |
| Purification | Simple extraction or short column | Difficult chromatography required |
| Reagent Cost | Moderate (Borohydrides are cheap) | Low (Allyl bromide is very cheap) |
| Scalability | Excellent (Kilogram scale viable) | Poor (Volume efficiency low due to dilution) |
| Atom Economy | Good (Water is main byproduct) | Moderate (Stoichiometric salt waste) |
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4723809, N-(2-Pyridinylmethyl)-2-propen-1-amine." PubChem.
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."
-
ACS Green Chemistry Institute. "Reductive Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable.
-
Sigma-Aldrich. (2025). "Product Specification: N-(2-Pyridinylmethyl)-2-propen-1-amine." (Note: Used for physical property verification; confirm CAS matches specific catalog entry).
Sources
Methodological & Application
Synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine via reductive amination
Application Note: AN-SYN-2026-04 Topic: Selective Synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine (N-Allyl-2-picolylamine) via Reductive Amination
Executive Summary
This application note details the optimized protocol for synthesizing N-(2-pyridinylmethyl)-2-propen-1-amine , a critical bidentate ligand precursor and pharmacophore intermediate. While alkylation of amines with halides is a common route, it frequently results in over-alkylation (tertiary amine formation). This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method.[1] This route offers superior chemoselectivity, preserving the allyl moiety (alkene) while preventing bis-alkylation, a common pitfall when using stronger reducing agents or direct alkylation.
Retrosynthetic Strategy & Mechanistic Logic
The target molecule contains two sensitive features: a basic pyridine nitrogen and a reactive terminal alkene (allyl group).
-
Route Selection: We utilize the condensation of 2-pyridinecarboxaldehyde with allylamine .
-
The Challenge:
-
Selectivity: Catalytic hydrogenation (H₂/Pd-C) must be avoided to prevent reducing the allyl double bond to a propyl group.
-
Polyalkylation: Primary amines can react twice with aldehydes.
-
-
The Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][2][3][4]
-
Why? STAB is a mild hydride donor. It reduces the intermediate iminium ion much faster than it reduces the aldehyde carbonyl.[5] This allows for a "Direct Reductive Amination" (One-Pot) where the aldehyde and amine are mixed in the presence of the reducing agent, minimizing dimer formation [1].
-
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway of the STAB-mediated reductive amination. The protonated iminium species is the active substrate for reduction.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Amine | Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification. |
| Reducing Agent | NaBH(OAc)₃ (1.4 eq) | Mild enough to spare the alkene; selective for imine over aldehyde. |
| Solvent | DCE (1,2-Dichloroethane) or DCM | DCE is standard [1], but DCM is a safer, valid alternative. Avoid MeOH with STAB (solvolysis risk). |
| Catalyst | Acetic Acid (1.0 eq) | Promotes imine formation and protonates the imine to the more reactive iminium ion. |
| Temperature | 0°C to Room Temp (25°C) | Controls exotherm; prevents side reactions. |
Experimental Protocols
Method A: Direct Reductive Amination (Standard)
Best for: High yield, operational simplicity, and alkene preservation.
Reagents:
-
2-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Allylamine (11 mmol, 0.63 g)
-
Sodium Triacetoxyborohydride (14 mmol, 3.0 g)[3]
-
Acetic Acid (10 mmol, 0.6 mL)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (35 mL)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in DCM (0.3 M concentration).
-
Amine Addition: Add Allylamine (1.1 eq) followed by Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes under Nitrogen/Argon.
-
Observation: The solution may warm slightly and change color (yellow/orange) as the imine forms.
-
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 5–10 minutes.
-
Note: Gas evolution (H₂) may occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Work-up: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0→5% MeOH in DCM with 1% NH₄OH to prevent tailing).
Method B: Stepwise Reduction (Alternative)
Use only if STAB is unavailable. Requires NaBH₄.[1][6]
-
Dissolve aldehyde and amine in Methanol (MeOH) . Add 3Å molecular sieves to absorb water. Stir for 2–4 hours to drive imine formation.
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 eq) slowly.
-
Risk:[7] NaBH₄ is less selective and may reduce unreacted aldehyde to pyridinyl methanol if imine formation is incomplete [2].
-
-
Quench with water, extract with DCM, and purify as above.
Experimental Workflow & Decision Tree
Figure 2: Operational workflow comparing the preferred STAB route vs. the NaBH4 alternative.
Quality Control & Characterization
Expected Analytical Data for N-Allyl-2-picolylamine:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, 1H): Pyridine α-proton (adjacent to N).
-
δ 7.65 (td, 1H): Pyridine γ-proton.
-
δ 7.30 (d, 1H): Pyridine δ-proton.
-
δ 7.15 (m, 1H): Pyridine β-proton.
-
δ 5.95 (m, 1H): Allyl –CH= (Internal alkene).
-
δ 5.20 (dd, 2H): Allyl =CH₂ (Terminal alkene).
-
δ 3.95 (s, 2H): Pyridine–CH₂–N (Benzylic-like).
-
δ 3.30 (d, 2H): Allyl–CH₂–N.
-
δ 2.10 (br s, 1H): –NH– (Exchangeable).
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass (C₉H₁₂N₂): 148.10
-
Observed [M+H]⁺: 149.1
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Ensure 30 min stir time before adding STAB. Add 3Å molecular sieves. |
| Bis-alkylation | Excess Aldehyde | Ensure Amine is in excess (1.1–1.2 eq). Add aldehyde slowly to amine if using Method B. |
| Alkene Reduction | Wrong Reducing Agent | Do NOT use H₂/Pd-C. Ensure STAB or NaBH₄ is used, not energetic hydrogenation. |
| Product in Aqueous Layer | pH too low during extraction | The product is basic. Ensure aqueous layer is pH > 9 (use NaOH or Na₂CO₃) during extraction to keep amine neutral (organic soluble). |
Safety Protocol
-
Allylamine: Highly toxic, lachrymator, and flammable. Handle strictly in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable). Quench carefully.
-
Pyridine Derivatives: Potential neurotoxins. Wear nitrile gloves and safety glasses.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][8][11] The Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2017).[2][5][7] Reductive Amination, and How It Works. Link
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 10. scribd.com [scribd.com]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: Synthesis of N-(2-Pyridylmethylene)allylamine
Executive Summary
This application note details the protocol for synthesizing N-(2-pyridylmethylene)allylamine via the condensation of 2-pyridinecarboxaldehyde with allylamine. This reaction yields a bidentate N,N'-donor ligand, frequently utilized in coordination chemistry to stabilize transition metals (e.g., Cu(II), Ni(II), Pd(II)) for catalytic applications such as ATRP polymerization and Heck coupling.[1]
The protocol emphasizes equilibrium management to maximize yield and purity.[1] As a reversible condensation reaction, the removal of water is the critical control point.[1] This guide provides a robust method using anhydrous magnesium sulfate (
Scientific Background & Mechanism[1]
Reaction Mechanism
The synthesis follows a classic nucleophilic addition-elimination pathway.[1] The nitrogen lone pair of the allylamine attacks the electrophilic carbonyl carbon of the 2-pyridinecarboxaldehyde.[1] This forms an unstable hemiaminal intermediate, which subsequently undergoes dehydration to form the imine (Schiff base).[1]
Key Mechanistic Insight: The reaction is an equilibrium process (
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion and the critical dehydration step.
Figure 1: Mechanistic pathway of Schiff base condensation showing the critical dehydration step required to prevent hydrolysis.[1]
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2-Pyridinecarboxaldehyde | >98% Purity | Electrophile (Aldehyde source).[1] Note: Check for oxidation (picolinic acid crystals).[1] |
| Allylamine | >99% Purity | Nucleophile (Primary amine). |
| Ethanol (EtOH) | Absolute (Anhydrous) | Solvent.[1] Green alternative to DCM; supports dehydration.[1] |
| Magnesium Sulfate ( | Anhydrous | In situ water scavenger to drive equilibrium. |
| Dichloromethane (DCM) | HPLC Grade | Extraction solvent (if aqueous workup is needed).[1] |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal.[1] |
Safety Considerations (Critical)
-
Allylamine: Highly toxic, corrosive, and a severe lachrymator.[1] Must be handled in a fume hood.
-
2-Pyridinecarboxaldehyde: Irritant. Unpleasant odor.
-
Exotherm: The mixing of amines and aldehydes can be slightly exothermic.[1] Add amine slowly.[1]
Step-by-Step Procedure
Workflow Diagram:
Figure 2: Operational workflow for the synthesis emphasizing the in-situ drying method.
Detailed Steps:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.07 g (10 mmol) of 2-pyridinecarboxaldehyde in 15 mL of anhydrous ethanol.
-
Desiccant Addition: Add 2.0 g of anhydrous
directly to the flask.-
Expert Note: While molecular sieves (3Å) can be used,
is preferred for rapid water uptake in batch stirring.[1]
-
-
Amine Addition: While stirring, add 0.57 g (10 mmol, ~0.75 mL) of allylamine dropwise.
-
Observation: The solution will likely turn from colorless/pale yellow to a deeper yellow/orange, indicating imine formation.[1]
-
-
Reaction: Cap the flask (septum with a nitrogen balloon is ideal to exclude atmospheric moisture) and stir vigorously at Room Temperature (20–25°C) for 4 to 6 hours .
-
Optimization: If kinetics are slow (monitored by TLC), the mixture can be gently refluxed (
C) for 2 hours, but RT is usually sufficient with .[1]
-
-
Workup:
-
Isolation: Concentrate the filtrate using a rotary evaporator at 30–35°C under reduced pressure.
-
Final Product: The resulting yellow oil is N-(2-pyridylmethylene)allylamine.
-
Yield Expectation: 85–95%.[1]
-
Characterization & Quality Control
To validate the synthesis, compare spectral data against the following benchmarks.
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integral | Assignment | Diagnostic Significance |
| 8.55 | Singlet (s) | 1H | -CH=N- (Imine) | Primary Confirmation. (Aldehyde CHO at ~10.0 ppm should be absent). |
| 8.65 | Doublet (d) | 1H | Pyridine (adj. to N) | Characteristic pyridyl shift.[1] |
| 7.3 - 8.2 | Multiplet (m) | 3H | Pyridine (aromatic) | Aromatic region. |
| 6.05 | Multiplet (m) | 1H | -CH= (Allyl internal) | Vinyl proton. |
| 5.20 - 5.35 | Multiplet (m) | 2H | =CH | Vinyl protons (geminal).[1] |
| 4.35 | Doublet (d) | 2H | -CH | Methylene adjacent to imine nitrogen. |
Infrared Spectroscopy (FT-IR)
-
Target Band: 1645 – 1655 cm
(Strong, sharp).[1] -
Assignment: C=N Stretching (Imine).
-
Absence: The broad O-H stretch of water/alcohol and the C=O stretch of the aldehyde (~1700 cm
) should be minimal or absent.[1]
Troubleshooting & Stability
Common Failure Modes
-
Hydrolysis: If the product turns cloudy or smells strongly of the starting aldehyde after isolation, it has hydrolyzed.[1]
-
Correction: Ensure all solvents are anhydrous.[1] Store the product under Nitrogen/Argon in a freezer.
-
-
Oligomerization: Darkening of the oil over time indicates decomposition.[1]
-
Correction: Use the ligand immediately for complexation or reduce it to the amine (using
) if the amine is the desired final target.[1]
-
Storage[1]
-
Condition: Inert atmosphere (
or Ar).[1] -
Temperature: -20°C.
-
Shelf-life: Unstable over long periods (weeks) at RT; prone to hydrolysis and polymerization.
References
-
Lashanizadegan, M., & Sarkheil, M. (2012).[1][2] Solvent-dependent synthesis and mono-hydrolysis of the di-Schiff base of trans-1,2-cyclohexanediamine and 2-pyridinecarboxaldehyde.[1][2] Journal of the Serbian Chemical Society, 77(11), 1589–1597.[1][2] Link
-
Sen, S. E., & Roach, S. L. (1995).[1][3] A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols.[1][3] Synthesis, 1995(07), 756-758.[1] Link[1]
-
Rao, C. R. K., et al. (2025).[1] Synthesis, Characterization and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes.[1][4] ResearchGate.[5] Link
-
ChemicalBook. (n.d.). Allylamine NMR Spectrum. Link
Sources
Application Notes & Protocols: N-(2-pyridinylmethyl)-2-propen-1-amine as a Versatile Bidentate Ligand in Coordination Chemistry and Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis and application of N-(2-pyridinylmethyl)-2-propen-1-amine. This versatile N,N-bidentate ligand, featuring a pyridine ring and a sterically accessible secondary amine, serves as a robust scaffold for the formation of stable transition metal complexes. These complexes exhibit significant potential in homogeneous catalysis. Herein, we detail field-proven protocols for the synthesis of the ligand, the preparation of a representative palladium(II) complex, and its application in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, safety precautions, and characterization data are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Pyridinylmethylamine Ligand Scaffold
The N-(2-pyridinylmethyl)amine framework is a privileged scaffold in coordination chemistry. The combination of a soft pyridyl nitrogen donor and a harder amino nitrogen donor allows for the chelation of a wide range of transition metals, including palladium, copper, iron, and ruthenium.[1][2][3][4] This bidentate coordination imparts stability to the metal center, preventing ligand dissociation and promoting catalytic activity.[3] The specific ligand in focus, N-(2-pyridinylmethyl)-2-propen-1-amine, incorporates an allyl group on the secondary amine. This feature can be used for further functionalization or can influence the steric and electronic properties of the resulting metal complex.
The coordination of the pyridyl nitrogen is known to be stronger than the amine nitrogen in many cases, which can influence the geometry and reactivity of the resulting complex.[5] The versatility of this ligand class has led to their application in diverse catalytic transformations, such as cross-coupling reactions,[3][6] oxidation catalysis,[2][5] and transfer hydrogenation.[4][7]
Synthesis of the Ligand: N-(2-pyridinylmethyl)-2-propen-1-amine
The synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine can be efficiently achieved via two primary routes: reductive amination and direct alkylation. Reductive amination is often preferred due to its high selectivity and yield.[8][9][10]
Protocol 1: Synthesis via Reductive Amination
This method involves the formation of an imine intermediate from pyridine-2-carboxaldehyde and allylamine, which is then reduced in situ to the desired secondary amine.[11] Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it selectively reduces the imine in the presence of the aldehyde.[10][11]
Workflow for Reductive Amination:
Caption: Workflow for the synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine via reductive amination.
Materials and Reagents:
-
Pyridine-2-carboxaldehyde
-
Allylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To a round-bottom flask, add pyridine-2-carboxaldehyde (1.0 eq) and anhydrous methanol.
-
Add allylamine (1.1 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-pyridinylmethyl)-2-propen-1-amine as an oil.[8]
Alternative Protocol: Direct Alkylation
This method involves the direct reaction of 2-(aminomethyl)pyridine with an allyl halide.[12]
Materials and Reagents:
-
2-(aminomethyl)pyridine
-
Allyl bromide or allyl chloride
-
A suitable base (e.g., K₂CO₃ or triethylamine)
-
A suitable solvent (e.g., acetonitrile or DMF)
Protocol:
-
Dissolve 2-(aminomethyl)pyridine (1.0 eq) and the base (2.0 eq) in the chosen solvent in a round-bottom flask.
-
Slowly add allyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, filter off the solid base and evaporate the solvent.
-
Perform an aqueous work-up and purification by column chromatography as described in the reductive amination protocol.
Synthesis of a Palladium(II) Complex
Pyridinylmethylamine ligands readily form stable square planar complexes with palladium(II) halides.[3][13] The following protocol describes the synthesis of a representative complex, dichloro[N-(2-pyridinylmethyl)-2-propen-1-amine]palladium(II), based on established procedures for similar N,N-bidentate ligands.[14]
Coordination of the Ligand:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Dichloro[N-(2-pyridinylmethyl)-2-propen-1-amine]palladium(II) (catalyst)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a Schlenk flask under an inert atmosphere, add the palladium complex (e.g., 1-2 mol%), the aryl bromide (1.0 eq), and phenylboronic acid (1.2-1.5 eq).
-
Add the base (2.0-3.0 eq) and the solvent system.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
N-(2-pyridinylmethyl)-2-propen-1-amine is an accessible and versatile bidentate ligand that provides a stable coordination environment for transition metals. The protocols detailed herein offer reliable methods for the synthesis of the ligand and its application in forming palladium(II) complexes. These complexes, by analogy to structurally similar systems, are expected to be effective catalysts in important organic transformations such as Suzuki-Miyaura cross-coupling. The provided methodologies serve as a robust starting point for researchers to explore the rich coordination chemistry and catalytic potential of this ligand scaffold.
References
-
Requet, A., et al. (2014). Pyridylalkylamine ligands and their palladium complexes: structure and reactivity revisited by NMR. Magnetic Resonance in Chemistry, 52(6), 273-28. [Link]
-
ResearchGate. (2025). Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Bauer, E., et al. (2017). Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 174, 219-226. [Link]
-
Requet, A., et al. (2014). Pyridylalkylamine ligands and their palladium complexes: structure and reactivity revisited by NMR. Magn Reson Chem, 52(6), 273-8. [Link]
-
Talsi, E. P., & Bryliakov, K. (2024). Iron‐catalyzed oxidation of complex substrates at C(sp³)—H bonds. ResearchGate. [Link]
-
Al Janabi, B., et al. (n.d.). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. [Link]
-
Adhikari, B., et al. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. [Link]
-
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Bortoluzzi, M., et al. (n.d.). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. IRIS. [Link]
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ResearchGate. (2025). Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. [Link]
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Al-Fregi, A. A., et al. (2017). Synthesis, characterization and biological activity study of some new palladium(II) complexes containing amine or azomethine groups. European Journal of Chemistry, 8(2), 155-161. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterisation by spectroscopy and X-ray structure determination of palladium complexes containing the 1–3-η-1,2-di-t-butyl-3-methyl-4-methylenecyclobutenyl ligand. Journal of the Chemical Society, Dalton Transactions. [Link]
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Kaizer, J., et al. (2023). Influence of Equatorial Co-Ligands on the Reactivity of LFeIIIOIPh. PMC. [Link]
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Application Note: Synthesis and Evaluation of Copper(II) Complexes with N-allyl-2-picolylamine for Therapeutic and Catalytic Research
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and preliminary evaluation of Copper(II) complexes featuring the N-allyl-2-picolylamine ligand. Copper complexes are of significant interest in medicinal chemistry and catalysis due to their diverse biological activities and redox properties.[1][2] Ligands based on the picolylamine scaffold are particularly attractive as they form stable complexes with transition metals and their properties can be readily tuned.[3] This guide details robust, field-tested protocols for the synthesis of the N-allyl-2-picolylamine ligand and its subsequent complexation with Copper(II). It further outlines standard methodologies for spectroscopic characterization and provides a protocol for a preliminary assessment of biological activity, specifically DNA interaction and in vitro cytotoxicity, which are crucial first steps in evaluating their potential as anti-cancer agents.[4][5]
Introduction: The Rationale for N-allyl-2-picolylamine Copper(II) Complexes
Copper is an essential trace element vital for numerous biological processes, including energy metabolism and respiration.[1] However, the coordination of copper ions to organic ligands can unlock a vast range of therapeutic and catalytic capabilities.[2][5] Copper(II) complexes, in particular, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anti-proliferative agents.[1][2] A key mechanism underlying their cytotoxic effects is their ability to catalyze the production of reactive oxygen species (ROS) in the presence of biological reducing agents, leading to oxidative damage in target cells, particularly cancerous ones which often exhibit elevated copper levels.[4][6]
The choice of ligand is paramount in dictating the final complex's stability, solubility, and biological specificity. Picolylamine and its derivatives are excellent chelating agents for copper, forming stable, well-defined coordination geometries.[7][8] The introduction of an N-allyl group to the 2-picolylamine scaffold serves a dual purpose:
-
Modulation of Lipophilicity: The allyl group can enhance the complex's ability to traverse cellular membranes, a critical factor for intracellular drug delivery.
-
Site for Further Functionalization: The terminal double bond of the allyl group provides a reactive handle for post-synthesis modification, allowing for the attachment of targeting moieties or conjugation to larger biomolecules.
This application note provides the foundational protocols to empower researchers to synthesize and conduct initial screening of these promising complexes.
Experimental Workflows and Logical Overview
The successful preparation and evaluation of the target copper complex follows a logical, multi-stage workflow. Each stage is designed to be self-validating before proceeding to the next, ensuring efficiency and reproducibility.
Caption: Overall experimental workflow.
Protocol I: Synthesis of N-allyl-2-picolylamine Ligand
Causality: This protocol is based on a standard nucleophilic substitution reaction. 2-Picolylamine, with its primary amine group, acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. A mild base is used to deprotonate the amine, enhancing its nucleophilicity and neutralizing the HBr byproduct formed during the reaction.
Materials:
-
2-Picolylamine (2-aminomethylpyridine)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-picolylamine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq). This acts as a base to scavenge the HBr byproduct.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add allyl bromide (1.1 eq) dropwise to the stirring suspension. Caution: Allyl bromide is a lachrymator and should be handled in a fume hood.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and remove the solvent in vacuo to yield N-allyl-2-picolylamine as a pale yellow oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol II: Synthesis of the Copper(II) Complex
Causality: The N-allyl-2-picolylamine ligand possesses two nitrogen donor atoms (one from the pyridine ring and one from the secondary amine) that can chelate to a metal center. This protocol describes the direct reaction of the synthesized ligand with a Copper(II) salt. The stoichiometry is chosen to favor the formation of a bis-ligated complex, [Cu(L)₂]X₂, although other stoichiometries are possible depending on the reaction conditions and the copper salt used.
Caption: Synthesis of the Copper(II) complex.
Materials:
-
N-allyl-2-picolylamine (from Protocol I)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Dissolve N-allyl-2-picolylamine (2.0 eq) in a minimal amount of methanol in a small flask.
-
In a separate flask, dissolve the Copper(II) salt (e.g., CuCl₂·2H₂O, 1.0 eq) in methanol.
-
Slowly add the copper salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change (typically to blue or purple) should be observed immediately, indicating complex formation.[8]
-
Stir the reaction mixture for 2-4 hours at room temperature to ensure complete reaction.
-
The product may precipitate directly from the solution. If not, slowly add diethyl ether to the solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol, followed by a generous wash with diethyl ether to aid in drying.
-
Dry the resulting solid under vacuum. The product is typically a stable, colored crystalline powder.
Characterization of the Copper(II) Complex
Accurate characterization is essential to confirm the structure and purity of the synthesized complex. The following techniques provide critical structural information.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations | Reference |
| FT-IR Spectroscopy | Confirm ligand coordination. | Shift of the N-H stretching vibration band. Shift in pyridine ring vibrations. Appearance of a new low-frequency band (~400-500 cm⁻¹) corresponding to the Cu-N bond. | [9][10] |
| UV-Visible Spectroscopy | Analyze electronic transitions. | A broad absorption band in the visible region (typically 600-700 nm) due to d-d transitions of the Cu(II) center, characteristic of a square-based or distorted octahedral geometry. | [11] |
| Magnetic Susceptibility | Determine the magnetic properties. | The complex is expected to be paramagnetic with an effective magnetic moment (µ_eff) in the range of 1.8-2.2 Bohr Magnetons (B.M.), consistent with a d⁹ system having one unpaired electron. | [8][9] |
Advanced Characterization (Optional)
For more detailed structural elucidation, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can confirm the square-based coordination geometry, and single-crystal X-ray diffraction can provide the definitive molecular structure.[11][12]
Application Protocol: Preliminary Biological Evaluation
Many copper complexes exert their biological effects by interacting with DNA.[5][13] The following protocols provide a baseline for assessing this interaction and the resulting cytotoxicity.
Protocol for DNA Binding Studies via UV-Vis Titration
Causality: The binding of a complex to DNA can perturb the electronic structure of either the complex or the DNA bases, leading to changes in the UV-Vis absorption spectrum. Hypochromism (a decrease in absorbance) and a red-shift (bathochromism) of the complex's absorption bands upon addition of DNA are indicative of intercalative or groove binding.[11]
Materials:
-
Synthesized Copper(II) complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.2)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper complex in the Tris-HCl buffer.
-
Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.
-
Perform a titration experiment by keeping the concentration of the copper complex constant while adding increasing amounts of the CT-DNA solution.
-
Record the UV-Vis spectrum after each addition of DNA, allowing the solution to equilibrate for 5 minutes before each measurement.
-
Analyze the spectra for changes in the d-d transition band and any ligand-based π→π* bands. A decrease in molar absorptivity (hypochromism) suggests interaction with the DNA helix.[11]
Protocol for in vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the tetrazolium dye MTT to formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the copper complex.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Copper(II) complex, dissolved in DMSO and diluted in media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the chosen cancer cells at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the copper complex in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the complex solution. Include untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can then be determined from the dose-response curve. Several copper complexes with picolylamine-type ligands have shown IC₅₀ values in the low micromolar range.[4][14]
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and preliminary biological screening of N-allyl-2-picolylamine Copper(II) complexes. By systematically following these validated steps, researchers in medicinal chemistry and drug development can efficiently produce and evaluate these promising compounds, paving the way for further investigation into their mechanisms of action and potential therapeutic applications.
References
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Arjmand, F., Muddassir, M., & Ali, A. (2022). Biological potential of copper complexes: a review. Journal of Coordination Chemistry, 75(13-16), 1775-1804. [Link]
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Chen, Z. F., Liu, Y. C., Wang, Y., & Liang, H. (2010). Synthesis, characterization, bioactivities of copper complexes with N-allyl di(picolyl)amine. Bioorganic & Medicinal Chemistry Letters, 20(2), 524-527. [Link]
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Sutton, G. J. (1960). Copper(II) Complexes with 2-Picolylamine: A Spectroscopic and Magnetic Study. Australian Journal of Chemistry, 13(3), 473-476. [Link]
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Qiu, J., Matyjaszewski, K., Thouin, L., & Amatore, C. (1998). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes. Macromolecules, 31(17), 5559-5562. [Link]
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Wang, D., et al. (2018). Synthesis, structure, and biological evaluation of a copper(ii) complex with fleroxacin and 1,10-phenanthroline. Dalton Transactions, 47(39), 13919-13928. [Link]
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Li, M., et al. (2024). Design, Synthesis, and biological evaluation of copper(II) complexes with phenanthroline-based ligands as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Cirri, D., et al. (2024). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 25(3), 1845. [Link]
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IRIS Aperto. (n.d.). Design, synthesis and biological evaluation of new copper complexes functionalized with the antiviral agent amantadine. [Link]
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Choi, K. Y., et al. (2007). Synthesis, Properties, and Crystal Structures of Copper(II) Di(2-picolyl)amine Complexes Containing Inorganic Salts. Journal of Chemical Crystallography, 37(12), 847-852. [Link]
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Ramakrishnan, S., & Palaniandavar, M. (2003). Mixed-ligand copper(II) complexes of dipicolylamine and 1,10-phenanthrolines. Journal of Chemical Sciences, 115(5-6), 435-446. [Link]
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Sutton, G. J. (1960). Some Studies in Inorganic Complexes. VII. Copper(II) with 2-Picolylamine. Australian Journal of Chemistry, 13(2), 222-225. [Link]
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Adimado, A. A., & Ofori, P. (2023). Synthesis and Antibacterial Testing of Cu(II)-3-Picolylamine Complexes. Chemistry Research Journal, 8(3), 1-10. [Link]
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Herrero, C., et al. (2022). Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. Dalton Transactions, 51(2), 705-716. [Link]
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Gulea, A., et al. (2022). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Molecules, 27(16), 5283. [Link]
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Ozarowski, A., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(23), 7338. [Link]
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ResearchGate. (n.d.). Synthesis, properties, and X-ray structure of [Cu(dpa) Cl 2 ] (dpa = di-(2-picolyl)amine). [Link]
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ResearchGate. (n.d.). Synthesis and Structural Characterisation of Two Copper(II) Complexes of N-(1-acetyl-2-propylidene) (2-pyridylmethyl) amine. [Link]
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Hellwig, P., et al. (2024). Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. Metallomics, 16(5), mfae020. [Link]
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Zalewska, M., & Stochel, G. (2014). Development of copper based drugs, radiopharmaceuticals and medical materials. Dalton Transactions, 43(45), 16951-16962. [Link]
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BC Cancer Research. (n.d.). Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers. [Link]
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Djebbar-Sid, S., & Benali-Baitich, O. (2012). Copper and Its Complexes in Medicine: A Biochemical Approach. Journal of Chemistry, 2013, 1-15. [Link]
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Singh, A. P., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 1-7. [Link]
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Catalytic Applications of N-(2-pyridinylmethyl)-2-propen-1-amine: An Analysis of Current Literature
Senior Application Scientist Note: A comprehensive review of the current scientific literature reveals a notable scarcity of specific, documented catalytic applications for the ligand N-(2-pyridinylmethyl)-2-propen-1-amine. While the broader class of pyridine-containing amine ligands is well-established in transition metal catalysis, this particular molecule has not been extensively explored or reported in dedicated studies. This application note, therefore, serves to contextualize the potential of N-(2-pyridinylmethyl)-2-propen-1-amine based on the established reactivity of its constituent functional groups—the pyridyl, secondary amine, and allyl moieties—and to provide a theoretical framework for its application, rather than a summary of existing protocols.
Introduction to N-(2-pyridinylmethyl)-2-propen-1-amine as a Ligand
N-(2-pyridinylmethyl)-2-propen-1-amine, also known as N-allyl-2-picolylamine, is a bidentate ligand featuring both a pyridine nitrogen and a secondary amine nitrogen, capable of forming a stable five-membered chelate ring with a metal center. The presence of the allyl group introduces a reactive olefinic functionality that could either participate in catalytic transformations or be used for post-complexation modification.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which is a common coordinating group in catalysis.[1][2] It can act as a sigma-donor and a pi-acceptor, influencing the electronic properties of the metal center.
-
Secondary Amine: The nitrogen atom of the secondary amine is a strong sigma-donor, contributing to the stability of the metal complex.
-
Allyl Group: The carbon-carbon double bond in the allyl group can potentially coordinate to a metal center or undergo various chemical transformations.
Below is a representation of the ligand's structure.
Caption: Structure of N-(2-pyridinylmethyl)-2-propen-1-amine.
Theoretical Catalytic Applications
Based on the structural motifs present in N-(2-pyridinylmethyl)-2-propen-1-amine, we can hypothesize its potential utility in several areas of organic synthesis. These remain theoretical propositions pending experimental validation.
Palladium-Catalyzed Allylic Amination
The ligand itself contains a secondary amine, which can act as a nucleophile in palladium-catalyzed allylic amination reactions.[3][4] In such a scenario, the ligand would be a reactant rather than a component of the catalyst.
Alternatively, as a ligand for palladium, it could potentially be employed in the allylic amination of other substrates. The bidentate coordination could stabilize the palladium catalyst. However, the presence of the allyl group on the ligand itself could lead to side reactions, such as self-alkylation or catalyst inhibition.
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical reaction.[5][6][7] Transition metal complexes are often used to catalyze this transformation. A complex of N-(2-pyridinylmethyl)-2-propen-1-amine with a suitable metal (e.g., rhodium, titanium, or a lanthanide) could theoretically catalyze the intramolecular hydroamination of the pendant allyl group, leading to the formation of a piperidine ring. This would, however, be a stoichiometric reaction of the ligand itself unless the cyclized product can be released from the metal center to allow for catalytic turnover with an external substrate.
General Protocol for the Synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine
While specific catalytic protocols are not available, the synthesis of the ligand itself is a prerequisite for any catalytic study. A general synthetic procedure is outlined below, based on standard organic chemistry principles.
Reaction Scheme:
2-(Chloromethyl)pyridine + Allylamine → N-(2-pyridinylmethyl)-2-propen-1-amine
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Allylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and acetonitrile.
-
Add potassium carbonate (2.5 eq) to the suspension to neutralize the hydrochloride and act as a base.
-
Add allylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2-pyridinylmethyl)-2-propen-1-amine.
Caption: General workflow for the synthesis of the title ligand.
Conclusion and Future Outlook
The lack of published catalytic applications for N-(2-pyridinylmethyl)-2-propen-1-amine presents an opportunity for new research. Its straightforward synthesis and the presence of versatile coordinating and reactive functional groups make it an intriguing candidate for exploration in various catalytic transformations. Future work could focus on the synthesis and characterization of its transition metal complexes (e.g., with Pd, Rh, Ru, Cu, Ni) and the systematic evaluation of their catalytic activity in reactions such as:
-
Asymmetric allylic alkylation and amination.
-
Intra- and intermolecular hydroamination.
-
Polymerization of olefins.
-
Cross-coupling reactions where the ligand could influence catalyst stability and selectivity.
Such studies would be essential to unlock the potential of N-(2-pyridinylmethyl)-2-propen-1-amine and expand the toolbox of pyridine-based ligands available to synthetic chemists.
References
-
Hydroamination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Nickel(II), palladium(II) and platinum(II) complexes of N -allyl- N ′-pyrimidin-2-ylthiourea. (2025, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization | Request PDF. (2018, December 12). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Scope of amine nucleophiles for the reductive amination of allylamine.... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Early transition metal complexes containing aminopyridinato ligands. (n.d.). Retrieved February 22, 2026, from [Link]
-
Tris(2-pyridylmethyl)amines-based metal complexes as versatile scaffold in catalysis. (2025, December 30). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Coordination Chemistry Reviews. (2025, December 18). Padua Research Archive. Retrieved February 22, 2026, from [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022, April 15). PMC. Retrieved February 22, 2026, from [Link]
-
Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Hydroamination. (2023, June 30). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Organometallic HyperTextBook: Hydroamination. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 22, 2026, from [Link]
-
Nucleophilic β-amination of pyridine nuclei. (n.d.). Retrieved February 22, 2026, from [Link]
-
N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. (2022, July 29). MDPI. Retrieved February 22, 2026, from [Link]
-
Catalytic Asymmetric Hydroaminations. (2011, February 16). Macmillan Group. Retrieved February 22, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 22, 2026, from [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
-
Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]
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- 3. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes [organic-chemistry.org]
- 4. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
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- 7. Organometallic HyperTextBook: Hydroamination [ilpi.com]
N-alkylation procedures using N-(2-pyridinylmethyl)-2-propen-1-amine
Application Note: Strategic N-Alkylation of N-(2-pyridinylmethyl)-2-propen-1-amine
Introduction
N-(2-pyridinylmethyl)-2-propen-1-amine (also referred to as N-allyl-2-picolylamine) is a critical secondary amine intermediate used primarily in the synthesis of unsymmetrical tripodal ligands (such as TPA/TPMA derivatives) for bioinorganic modeling and Atom Transfer Radical Polymerization (ATRP).
Its structure features two distinct reactive handles:
-
The Secondary Amine: A highly nucleophilic center ready for functionalization via alkylation or reductive amination.
-
The Allyl Group: Serves as a robust protecting group, a handle for Ring-Closing Metathesis (RCM), or a site for surface immobilization.
This guide details the optimized protocols for converting this secondary amine into tertiary amine scaffolds, specifically focusing on avoiding common pitfalls such as over-alkylation (quaternization) of the pyridine nitrogen.
Chemical Strategy & Mechanism
The primary challenge in alkylating picolyl-amines is the competition between the aliphatic secondary amine and the pyridine nitrogen. While the aliphatic amine is more nucleophilic (
Selection of Methodology:
| Method | Target Substrate | Mechanism | Key Advantage |
| Direct Alkylation ( | Alkyl Halides (R-X) | Nucleophilic Substitution | Ideal for benzyl/picolyl groups. High atom economy. |
| Reductive Amination | Aldehydes/Ketones | Imine Reduction | Milder conditions.[1][2][3] Prevents over-alkylation. Tolerates sensitive functional groups. |
| Epoxide Ring Opening | Epoxides | Nucleophilic Attack | Creates |
Visualization of Reaction Logic
The following decision tree illustrates the workflow for selecting the appropriate protocol and the subsequent purification logic.
Figure 1: Decision matrix for N-alkylation pathways based on electrophile selection.
Experimental Protocols
Protocol A: Direct Alkylation ( )
Best for: Synthesis of unsymmetrical TPA ligands (e.g., adding a second picolyl or benzyl group).
Reagents:
-
N-(2-pyridinylmethyl)-2-propen-1-amine (1.0 equiv)
-
Electrophile (e.g., 2-picolyl chloride HCl, Benzyl bromide) (1.1 equiv)
-
Base: Anhydrous
(4.0 equiv if using HCl salts; 2.0 equiv if neutral) -
Solvent: Acetonitrile (MeCN) [anhydrous]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve N-(2-pyridinylmethyl)-2-propen-1-amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration). -
Base Addition: Add powdered anhydrous
. Stir for 10 minutes at room temperature. -
Electrophile Addition:
-
If liquid: Add dropwise via syringe.
-
If solid (e.g., picolyl chloride HCl): Add in small portions over 15 minutes.
-
Critical Control: If the electrophile is highly reactive (e.g., methyl iodide), cool to 0°C during addition to prevent quaternization.
-
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours.
-
Note: Heating (60°C) is only recommended if monitoring shows sluggish conversion, as heat increases the risk of pyridine N-alkylation.
-
-
Workup: Filter off the inorganic salts (
/KCl). Wash the solid cake with MeCN. -
Purification: Evaporate the solvent. Redissolve the residue in DCM and wash with saturated
(aq). Dry over . Purify via flash chromatography (typically DCM:MeOH 95:5).
Validation:
-
1H NMR: Look for the disappearance of the broad NH peak (~2.0 ppm) and the appearance of the new methylene protons from the alkyl group.
-
TLC: The tertiary amine product will typically have a higher Rf than the secondary amine starting material in basic eluents.
Protocol B: Reductive Amination
Best for: Installing bulky groups or when using aldehyde precursors to avoid halide waste.
Reagents:
-
N-(2-pyridinylmethyl)-2-propen-1-amine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Glacial Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.
Procedure:
-
Imine Formation: Dissolve the amine and aldehyde in DCE (0.2 M). If the reaction is slow, add Acetic Acid. Stir for 30–60 minutes at RT.
-
Reduction: Add
in one portion.-
Why STAB? Sodium Triacetoxyborohydride is milder than
and will not reduce the aldehyde/ketone before the imine is formed.
-
-
Reaction: Stir at RT for 4–16 hours under nitrogen.
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layers over
and concentrate. Column chromatography is usually required.
Data & Troubleshooting
Solvent & Base Compatibility Table:
| Solvent | Base | Temp Limit | Suitability |
| Acetonitrile (MeCN) | 60°C | Excellent. Standard for picolylations. | |
| DMF | DIPEA / | 80°C | Good. Use for substrates with poor solubility in MeCN. Harder to remove solvent. |
| DCM | 40°C | Fair. Good for highly reactive halides (acid chlorides/sulfonyl chlorides). | |
| Acetone | Reflux | Poor. Can form Schiff bases with the amine; avoid. |
Troubleshooting Guide:
-
Issue: Quaternization (Pyridinium salt formation).
-
Issue: Incomplete Conversion.
References
-
Canovese, L., et al. (2004). "Synthesis of pyridyl-imine ligands." Inorganica Chimica Acta. Link (Context: General reactivity of picolyl amines).
-
Britovsek, G. J. P., et al. (2005). "Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine." Dalton Transactions. Link (Context: Synthesis of TPA derivatives via alkylation).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Context: Standard protocol for STAB reductive amination).
-
Matyjaszewski, K., et al. (2001). "Tris(2-pyridylmethyl)amine (TPMA) Based Ligands for ATRP." Macromolecules. Link (Context: Application of these ligands in polymerization).
-
JobPCR. (n.d.). "Ligands tris(2-pyridylmethyl) amine with nitrile group."[6] Link (Context: Specific alkylation conditions using picolyl halides).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101654433B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. jobpcr.com [jobpcr.com]
Role of N-allyl-2-picolylamine in Atom Transfer Radical Polymerization (ATRP)
A successful polymerization should show a linear increase in ln([M]₀/[M]) over time, indicating a constant concentration of propagating radicals. Furthermore, the polymer molecular weight (Mₙ) should increase linearly with monomer conversion, with dispersity (Đ) remaining low (typically < 1.2) throughout the reaction. [10]
References
-
Xia, J., & Matyjaszewski, K. (1997). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes. Macromolecules, 30(25), 7697–7700. [Link]
-
Yilmaz, G., et al. (2022). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. [Link]
-
Plichta, A., & Chmielarz, P. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia MDPI. [Link]
-
Wikipedia. (n.d.). Atom transfer radical polymerization. [Link]
-
Yilmaz, G., et al. (2022). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. PMC. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
-
Chmielarz, P. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]
-
YouTube. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]
-
Matyjaszewski, K., et al. (1997). Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules. [Link]
-
MDPI. (n.d.). Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. [Link]
-
Lorandi, F., et al. (2020). Understanding the Relationship between Catalytic Activity and Termination in photoATRP: Synthesis of Linear and Bottlebrush Poly(acrylate)s. Macromolecules. [Link]
-
Sobiepanek, A., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]
-
Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials. [Link]
Sources
- 1. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Note & Protocols: N-(2-Pyridinylmethyl)-2-propen-1-amine as a Versatile Synthon for Imidazo[1,2-a]pyridine-Based Pharmaceutical Intermediates
Abstract
This technical guide delineates the strategic application of N-(2-pyridinylmethyl)-2-propen-1-amine as a pivotal precursor in the synthesis of imidazo[1,2-a]pyridine scaffolds, a privileged core structure in numerous pharmaceutical agents. We present a comprehensive, field-proven protocol for a multi-step synthesis, beginning with the strategic introduction of the allyl group and culminating in a copper-catalyzed intramolecular cyclization. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide researchers with a robust and reproducible methodology. This document serves as a practical guide for drug development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Marketed drugs and clinical candidates containing this scaffold underscore its significance. The synthetic challenge lies in the efficient and modular construction of this bicyclic heteroaromatic system.
N-(2-pyridinylmethyl)-2-propen-1-amine emerges as a highly valuable and versatile starting material in this context. Its structure incorporates several key features for elaboration into the target scaffold:
-
A 2-aminopyridine moiety (in a masked form), which is the classical starting point for building the imidazo[1,2-a]pyridine ring[1].
-
An allyl group , which can be strategically functionalized or isomerized to introduce the necessary carbonyl or equivalent electrophilic functionality required for the final cyclization step.
This guide provides a detailed protocol for the synthesis of a 3-substituted imidazo[1,2-a]pyridine intermediate, leveraging the unique reactivity of N-(2-pyridinylmethyl)-2-propen-1-amine.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process designed for efficiency and modularity. The workflow begins with the base-catalyzed isomerization of the allyl group, followed by oxidative cleavage to an aldehyde, and culminates in an intramolecular cyclization to form the target imidazo[1,2-a]pyridine ring system.
Figure 1: High-level workflow for the synthesis of an imidazo[1,2-a]pyridine intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-pyridinylmethyl)-2-propen-1-amine
This initial step provides the core starting material. While often commercially available, this protocol details its synthesis from readily accessible precursors. The reaction involves the reductive amination of pyridine-2-carboxaldehyde with allylamine.
Rationale: Reductive amination is a robust and high-yielding method for forming secondary amines. Sodium cyanoborohydride is selected as the reducing agent due to its mild nature and selectivity for the protonated imine intermediate, minimizing side reactions[2].
Step-by-Step Methodology:
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) in methanol (0.5 M), add allylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.
-
Basify the mixture with 2 M NaOH to a pH of ~10-11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(2-pyridinylmethyl)-2-propen-1-amine.
Protocol 2: Synthesis of a 3-Methylimidazo[1,2-a]pyridine Intermediate
This protocol outlines the conversion of the starting amine into the target heterocyclic scaffold.
Step 2A: Isomerization to Enamine Intermediate
Rationale: The terminal allyl group is unreactive for the desired cyclization. A base-catalyzed isomerization shifts the double bond into conjugation with the nitrogen atom, forming a more reactive enamine intermediate. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Methodology:
-
Dissolve N-(2-pyridinylmethyl)-2-propen-1-amine (1.0 eq) in anhydrous DMSO (0.2 M).
-
Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench by pouring into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting enamine is often used directly in the next step without further purification.
Step 2B: Copper-Catalyzed Aerobic Oxidative Cyclization
Rationale: This key step forms the imidazo[1,2-a]pyridine ring. A copper(I) catalyst, in the presence of an oxidant (often atmospheric oxygen), facilitates an intramolecular C-H functionalization and C-N bond formation[1]. This method is advantageous due to its operational simplicity and use of a sustainable oxidant. Amine ligands can play a crucial role in stabilizing the metal catalyst and modulating its reactivity[3].
Methodology:
-
Dissolve the crude enamine intermediate from Step 2A (1.0 eq) in a suitable solvent such as toluene or DMF (0.1 M).
-
Add Copper(I) iodide (CuI) (10 mol%) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir vigorously under an open-to-air atmosphere (or with an air-filled balloon) for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-methylimidazo[1,2-a]pyridine intermediate.
Mechanistic Insights
The final cyclization step is believed to proceed through a copper-catalyzed pathway involving the enamine intermediate.
Figure 2: Proposed mechanism for the copper-catalyzed aerobic cyclization.
The process likely involves coordination of the enamine and pyridine nitrogen to the copper(I) center, followed by an oxidative C-N bond-forming event to construct the five-membered imidazole ring[1]. The catalyst is then regenerated by the oxidant.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a 3-methylimidazo[1,2-a]pyridine intermediate.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| 1: Reductive Amination | Pyridine-2-CHO, Allylamine, NaBH₃CN | Methanol | 0 to RT | 12-16 | 75-85% | Monitor pH during workup. |
| 2A: Isomerization | t-BuOK | DMSO | 80 | 4-6 | >90% (crude) | Anhydrous conditions are critical. |
| 2B: Cyclization | CuI, Air (O₂) | Toluene | 110 | 8-12 | 60-75% | Vigorous stirring ensures good aeration. |
Conclusion and Future Perspectives
N-(2-pyridinylmethyl)-2-propen-1-amine serves as an effective and adaptable precursor for the synthesis of imidazo[1,2-a]pyridine-based pharmaceutical intermediates. The protocols outlined herein provide a reliable foundation for accessing these valuable scaffolds. The modularity of this approach allows for the introduction of diversity at various positions of the heterocyclic core by modifying the starting materials or subsequent functionalization of the intermediate. Further optimization of catalytic systems, potentially using different transition metals or ligands, could lead to even more efficient and sustainable synthetic routes[4][5].
References
-
RMIT University. (2024, November 23). The utility of organic azides and amine derivatives in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved from [Link]
-
ResearchGate. (2011, March 22). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Li, X. (2021, May 21). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research. Retrieved from [Link]
-
Medium. (2025, August 9). Pyridine in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
-
NIH. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Sceintific Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]
-
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
-
The Open Medicinal Chemistry Journal. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. Retrieved from [Link]
- Google Patents. (n.d.). WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
Sources
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- 3. chemscene.com [chemscene.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine | 104170-15-2 | Benchchem [benchchem.com]
Application Notes & Protocols: Characterization and Use of N-(2-pyridinylmethyl)-2-propen-1-amine as a Novel Zinc Chelator
Abstract
Zinc (Zn²⁺) is a ubiquitous and essential trace element, acting as a critical structural or catalytic component for a vast number of proteins and enzymes.[1] The dysregulation of zinc homeostasis, particularly of mobile or "chelatable" zinc pools, is implicated in numerous physiological and pathological processes, from neurotransmission to cancer progression.[2] Chemical chelators are indispensable tools for investigating the roles of mobile zinc. This guide provides a comprehensive framework for the characterization and application of N-(2-pyridinylmethyl)-2-propen-1-amine, a novel potential zinc chelator. Drawing from established principles of coordination chemistry and methodologies applied to analogous compounds like TPEN and TPA[1][3][4], we present detailed protocols for researchers in chemistry, biology, and drug development to evaluate its efficacy, determine its biological activity, and deploy it in experimental systems.
Introduction: The Rationale for Novel Zinc Chelators
The study of mobile zinc requires sophisticated chemical tools. While classic chelators like EDTA are effective, their high affinity for calcium ions can disrupt essential signaling pathways.[1] More specific chelators, such as N,N,N′,N′-tetrakis(2-pyridylmethyl)-ethylenediamine (TPEN), have been developed, featuring "soft" nitrogen donor atoms that preferentially bind to "borderline" acids like Zn²⁺ over "hard" ions like Ca²⁺.[1] However, the extremely high affinity and potential toxicity of TPEN can lead to harsh metal depletion and cell apoptosis, creating a need for chelators with a more nuanced range of affinities and kinetic profiles.[3]
N-(2-pyridinylmethyl)-2-propen-1-amine features a core pyridinylmethylamine moiety, a well-established zinc-binding scaffold. Its relatively simple structure suggests it may possess distinct properties, such as lower molecular weight, different cell permeability, and potentially lower toxicity compared to larger, multidentate chelators like TPEN. These application notes provide the necessary protocols to rigorously test this hypothesis.
Proposed Mechanism of Zinc Chelation
Based on its chemical structure, N-(2-pyridinylmethyl)-2-propen-1-amine is predicted to function as a bidentate chelator for the Zn²⁺ ion. Coordination likely occurs via the lone pair of electrons on the pyridinyl nitrogen atom and the secondary amine nitrogen atom, forming a stable five-membered ring structure with the zinc ion. This coordination mode is common for ligands containing the 2-picolylamine framework.[5][6]
Caption: Proposed bidentate chelation of a Zn²⁺ ion.
In Vitro Characterization Protocols
Before use in biological systems, the fundamental properties of the chelator must be established. This includes preparing stable stock solutions and determining its binding affinity for zinc.
Preparation of Stock Solutions
Accurate and consistent preparation of the chelator stock solution is critical for experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Compound | N-(2-pyridinylmethyl)-2-propen-1-amine | Mol. Wt.: 148.20 g/mol |
| Solvent | DMSO or Ethanol | The compound is a solid; select a solvent that ensures complete dissolution. DMSO is common for cell-based assays. |
| Stock Concentration | 10-100 mM | A high-concentration stock minimizes the volume of solvent added to the final assay, reducing potential solvent-induced artifacts. |
| Storage | -20°C, protected from light | Store in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. |
Step-by-Step Protocol:
-
Weigh out a precise amount of N-(2-pyridinylmethyl)-2-propen-1-amine powder. For a 100 mM stock, use 14.82 mg.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 1 mL for a 100 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Dispense into single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Store at -20°C in a light-blocking container.
Determination of Zinc Binding Affinity (Kd) via Spectrophotometric Assay
This protocol uses a competitive binding assay with a known zinc indicator to determine the dissociation constant (Kd) of the chelator. Dithizone is a suitable indicator for this purpose.[7][8]
Materials:
-
N-(2-pyridinylmethyl)-2-propen-1-amine stock solution.
-
Zinc standard solution (e.g., ZnCl₂ or ZnSO₄).
-
Dithizone solution.
-
Assay Buffer: A buffer with low metal-binding capacity, such as HEPES or PIPES, at a physiologically relevant pH (e.g., 7.4).
Step-by-Step Protocol:
-
Prepare a Zn-Dithizone Complex Solution: In the assay buffer, prepare a solution containing a fixed concentration of zinc and dithizone. The concentrations should be chosen to give a strong absorbance signal at the appropriate wavelength (e.g., 530-540 nm).[7]
-
Set up Titration Series: In a 96-well plate or cuvettes, add the Zn-Dithizone complex solution to each well.
-
Add Chelator: Add increasing concentrations of N-(2-pyridinylmethyl)-2-propen-1-amine to the wells. Include a "no chelator" control.
-
Incubate: Allow the plate to incubate at room temperature for a period sufficient to reach equilibrium (e.g., 15-30 minutes).
-
Measure Absorbance: Read the absorbance at the wavelength corresponding to the Zn-Dithizone complex. As the chelator sequesters zinc from dithizone, the absorbance will decrease.
-
Data Analysis: Plot the change in absorbance against the chelator concentration. Fit the data to a competitive binding equation to calculate the IC₅₀, from which the Kd can be derived.
Cell-Based Chelation Protocols
These protocols are designed to assess the ability of the chelator to enter live cells and sequester intracellular mobile zinc.
Workflow for Assessing Intracellular Zinc Chelation
The most common method involves pre-loading cells with a zinc-sensitive fluorescent probe. The addition of a cell-permeable chelator will then sequester zinc from the probe, leading to a decrease in fluorescence.
Sources
- 1. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of some water soluble Zn(II) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines that regulate tumour cell death by interacting with DNA [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of N-allyl-2-picolylamine by column chromatography
Executive Summary & Molecule Profile
N-allyl-2-picolylamine is a bidentate ligand containing both a pyridine ring and a secondary amine.[1] It is frequently used as a precursor for tridentate ligands (like TPMA) in ATRP polymerization or as a chelator in coordination chemistry.[1]
The Chromatographic Challenge
The purification of this molecule presents a specific "dual-threat" to standard silica gel chromatography:
-
The Secondary Amine (
): The secondary nitrogen acts as a strong Lewis base, forming hydrogen bonds with the acidic silanol groups ( ) on the silica surface. This causes severe "tailing" (streaking), broad peaks, and poor resolution. -
The Allyl Group: While generally stable, the allyl moiety can undergo oxidative degradation or polymerization if exposed to acidic silica for prolonged periods, especially if the column runs slowly due to tailing.
Success Metric: A discrete, non-tailing spot on TLC (
Method Development: Choosing Your Stationary Phase
We recommend Method B (Neutral Alumina) for highest purity, but Method A (Deactivated Silica) is acceptable for routine bulk purification.
Comparison of Stationary Phases
| Feature | Method A: Deactivated Silica Gel | Method B: Neutral Alumina (Recommended) |
| Resolution | High (if deactivated properly) | Moderate to High |
| Tailing Risk | High (requires TEA/NH₃) | Low (naturally less acidic) |
| Sample Loading | High capacity | Lower capacity (approx. 50% of silica) |
| Cost | Low | High |
| Stability | Risk of acid-catalyzed decomposition | Excellent for acid-sensitive amines |
Detailed Protocols
Method A: Deactivated Silica Gel Chromatography
Best for: Large scale purification (>1g) where cost is a factor.
The "Base-Wash" Technique: You cannot run this amine on "naked" silica.[1] You must saturate the active sites with a volatile base.[1]
-
Mobile Phase Preparation:
-
Column Pre-treatment (Crucial Step):
-
Slurry pack the silica using the mobile phase containing the base .
-
Flush the column with 2-3 column volumes (CV) of this basified solvent before loading the sample. This neutralizes the acidic silanols.[1]
-
-
Loading:
-
Elution Order (Theoretical):
-
Bis-allyl byproduct: (Least polar, no N-H bond)
Elutes first. -
N-allyl-2-picolylamine (Product): (Secondary amine)
Elutes second. -
2-picolylamine (Starting Material): (Primary amine, most polar, strong H-bonding)
Elutes last (often sticks to baseline).[1]
-
Method B: Neutral Alumina Chromatography
Best for: High purity requirements and removing trace metal catalysts.
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]
-
Workflow:
Troubleshooting Logic (Decision Tree)
The following diagram illustrates the decision-making process for troubleshooting purification issues with N-allyl-2-picolylamine.
Caption: Troubleshooting logic flow for amine purification. Blue nodes indicate start, Red indicate critical failure modes, and Green indicate corrective actions.
Frequently Asked Questions (FAQs)
Q: My product spot looks like a "comet" on TLC. How do I calculate the Rf? A: A "comet" indicates the silica is still too acidic. Do not measure the center of the streak. Measure the top of the spot (the front). To fix this for the actual column, you must add Triethylamine (TEA) to your eluent. For TLC, dip your plate in a 5% TEA/DCM solution and dry it before spotting your compound to simulate the column conditions.
Q: Can I use Ammonia (
-
Pro: Ammonia is more volatile than TEA, so it is easier to remove from the final product under high vacuum.
-
Con: It is immiscible with Hexane.[1] Only use ammonia if you are using DCM/MeOH or EtOAc systems.[1]
Q: The product is co-eluting with the starting material (2-picolylamine). What now? A: This is common.[1] 2-picolylamine is a primary amine and binds tighter than your secondary amine product, but the difference can be subtle.
-
Switch Solvent Selectivity: If using DCM/MeOH, switch to Hexane/Acetone or Hexane/EtOAc (with TEA). Acetone often provides different selectivity for amines.[1]
-
Derivatization (Last Resort): If separation is impossible, react the mixture with a slight excess of acetic anhydride. The primary amine (impurity) reacts much faster than the hindered secondary amine (product) to form an amide, which will have a drastically different Rf.
Q: How do I store the purified fraction?
A: Amines absorb
References
-
Xia, J., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes. Macromolecules. (Describes synthesis and purification of similar picolyl ligands using Alumina).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution. The Journal of Organic Chemistry. (The foundational text on flash chromatography solvent systems).
-
Reich, H. J. (2024).[1] Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. (Guidance on amine additives like TEA).
-
PubChem. (2024).[1] 2-Picolylamine Compound Summary. (Physical properties and basicity data).
Sources
- 1. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management of N-(2-pyridinylmethyl)-2-propen-1-amine
Executive Summary & Emergency Triage
The Problem: Users frequently report "polymerization" of N-(2-pyridinylmethyl)-2-propen-1-amine (CAS 62402-16-8) manifesting as increased viscosity, yellow/brown discoloration, or formation of insoluble gums.
The Reality: While true high-molecular-weight polymerization is kinetically slow for allyl amines due to degradative chain transfer , the observed failure is typically oxidative oligomerization or carbamate formation (reaction with atmospheric CO₂). The pyridine ring also sensitizes the molecule to photo-oxidation.
Quick-Reference Storage Protocol
| Parameter | Critical Condition | Why? |
| Temperature | -20°C (Ideal) or 4°C | Slows radical propagation and oxidation kinetics. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and reaction with CO₂ (carbamate salts). |
| Container | Amber Glass | Pyridine derivatives are photosensitive; blocks UV initiation. |
| Stabilizer | BHT (0.1%) | Optional but recommended for long-term storage (>3 months). |
The Science of Instability (Deep Dive)
To prevent degradation, you must understand the mechanism. This molecule has two "Achilles' heels": the Allylic Position and the Secondary Amine .
Mechanistic Failure Pathways
-
Auto-oxidation (The "Yellowing" Cause): The methylene protons next to the double bond (allylic) and the amine (benzylic-like position on pyridine) are highly susceptible to hydrogen abstraction by oxygen. This forms hydroperoxides, which decompose into radicals, leading to cross-linking (gums).
-
Trace Metal Catalysis: This molecule is a bidentate ligand (Pyridine + Amine). If your glassware or synthesis path introduced trace Copper or Iron, the molecule will chelate them. These metal complexes act as catalysts for radical generation (similar to ATRP mechanisms), accelerating "polymerization."
-
Atmospheric Attack: The secondary amine is basic. Exposure to air allows it to capture CO₂, forming carbamate salts that look like white/yellow precipitates, often mistaken for polymers.
Visualizing the Degradation Loop
The following diagram illustrates how environmental factors trigger the transition from a pure monomer to a degraded oligomer.
Figure 1: Mechanistic pathways leading to sample degradation. Note that "polymerization" is often actually oxidative cross-linking or salt formation.
Troubleshooting Guide (FAQ Format)
Q1: My sample has turned yellow but is still liquid. Is it usable?
Diagnosis: Early-stage oxidation. The yellow color comes from trace conjugated imines or N-oxides. Solution:
-
For crude reactions: Likely usable if the purity is >90% by NMR.
-
For sensitive catalysis: Do not use. The oxidation byproducts can poison metal catalysts.
-
Remedy: Pass the substance through a short plug of neutral alumina (not silica, which can bind the amine) to remove polar oxidation products, or redistill under reduced pressure.
Q2: I see a white solid forming on the cap/threads of the vial.
Diagnosis: This is likely the carbamate salt formed by reaction with atmospheric CO₂, not a polymer. Verification: Take a small amount of the solid and treat it with dilute NaOH. If it dissolves and releases the free amine oil, it was a salt. Prevention: Always backfill storage vials with Argon. Tape the cap with Parafilm or electrical tape.
Q3: Can I add an inhibitor? Which one?
Recommendation: Yes.
-
Butylated Hydroxytoluene (BHT): Add at 50-100 ppm . BHT is a radical scavenger that terminates the oxidative chains. It is easily removed later by flash chromatography (elutes with solvent front) or remains inert in many downstream applications.
-
MEHQ (Monomethyl ether of hydroquinone): Requires oxygen to work effectively; avoid MEHQ if you are storing under strict inert atmosphere (Argon).
Q4: How do I purify a "polymerized" (gummy) sample?
Protocol:
-
Dissolution: Attempt to dissolve in dilute HCl (1M). The amine should protonate and dissolve; neutral oligomers/polymers may remain insoluble.
-
Extraction: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic gums.
-
Basification: Neutralize the aqueous layer with NaOH (cold) to pH 12.
-
Recovery: Extract the free amine back into DCM, dry over Na₂SO₄, and concentrate.
-
Distillation: Vacuum distillation is the gold standard for final cleanup.
Experimental Validation Protocols
As a scientist, you should not trust the label after storage. Use this workflow to validate integrity before use.
Purity Check Workflow
Figure 2: Decision matrix for assessing compound quality pre-experiment.
Quantitative NMR Markers
When running ¹H-NMR (CDCl₃), focus on these regions to detect degradation:
-
5.0 - 6.0 ppm (Allyl vinylic protons): Should be sharp multiplets. Broadening indicates oligomerization.
-
8.5 ppm (Pyridine alpha-proton): Shift or broadening indicates N-oxide formation or metal chelation.
-
~10 ppm (Aldehyde): If you see a peak here, the allyl group has oxidatively cleaved (rare, but possible in old samples).
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: N-(2-Pyridinylmethyl)-2-propen-1-amine. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4723809, N-(2-Pyridinylmethyl)-2-propen-1-amine. Retrieved from
-
Hawthorne, D. G., et al. (1976). The Cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. Australian Journal of Chemistry.[2] (Discusses the difficulty of free-radical polymerization in allylamines due to degradative chain transfer). Retrieved from
-
Xia, J., & Matyjaszewski, K. (1997). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes. Macromolecules. (Highlights the role of picolylamines as ligands for metal-catalyzed radical processes). Retrieved from
Sources
Removing unreacted allylamine from N-(2-pyridinylmethyl)-2-propen-1-amine mixtures
Technical Support Center: Purification of N-(2-pyridinylmethyl)-2-propen-1-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted allylamine from N-(2-pyridinylmethyl)-2-propen-1-amine reaction mixtures. Due to their similar physical properties, this separation can be non-trivial. This document outlines field-proven methods to achieve high purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is separating unreacted allylamine from my N-(2-pyridinylmethyl)-2-propen-1-amine product so challenging?
A: The difficulty arises from the overlapping physical properties of the two amines. Allylamine has a boiling point of approximately 55-58°C, and while the boiling point of the product, N-(2-pyridinylmethyl)-2-propen-1-amine, is higher, it can be difficult to remove trace amounts of the highly volatile allylamine without product loss under vacuum.[1] Both are also basic and possess similar polarities, making chromatographic separation tedious.
Q2: I see a persistent spot on my TLC corresponding to allylamine. What are the primary methods to remove it?
A: The three most effective and commonly used methods, which will be detailed in this guide, are:
-
Acidic Aqueous Wash (Liquid-Liquid Extraction): Exploits the basicity of the amines to form water-soluble salts.
-
Scavenger Resins (Solid-Phase Extraction): Uses functionalized polymers to selectively bind and remove the excess primary amine (allylamine).[2]
-
High-Vacuum Distillation: Effective for larger-scale reactions where the boiling point difference can be leveraged, though it may not be suitable for removing trace impurities.
Q3: My product seems sensitive to strong acids. Are there alternatives to a hydrochloric acid wash?
A: Yes. If your target molecule is acid-sensitive, you can use a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or perform a wash with a 10% aqueous copper (II) sulfate solution.[3][4] The copper ions will complex with the primary amine, facilitating its removal into the aqueous phase. Alternatively, scavenger resins provide a non-acidic and highly selective removal method.
Q4: What are the key safety precautions when handling allylamine?
A: Allylamine is a highly toxic, flammable, and corrosive liquid with a strong ammonia-like odor.[5][6] It is a lachrymator and skin irritant.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or laminate gloves are recommended), safety goggles, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.
In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods of removing residual allylamine.
Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)
Principle of Operation: This classic workup technique leverages the basicity of the amine functional groups. By washing the organic reaction mixture with a dilute aqueous acid, both the unreacted allylamine and the N-(2-pyridinylmethyl)-2-propen-1-amine product are protonated to form their respective ammonium salts. These salts are highly soluble in the aqueous phase and are thus extracted from the organic solvent. Subsequently, the aqueous phase is basified, deprotonating the product amine, which can then be re-extracted into an organic solvent, leaving the more water-soluble allylamine behind.
The key to this separation lies in the difference in basicity (pKa of the conjugate acids) between allylamine and the product. The pKa of the allylammonium ion is approximately 9.5-9.7.[5][7][8][9][10] The pKa of the pyridinic nitrogen in a 2-substituted pyridine is around 5.2-6.0, while the secondary amine is expected to be around 10-11.[11][12] By carefully controlling the pH, a selective extraction can sometimes be achieved, but a full extraction followed by back-extraction is generally more robust.
Experimental Protocol:
-
Initial Dilution: After the reaction is complete, cool the mixture to room temperature. If the reaction was run neat, dilute it with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). A volume 5-10 times that of the reaction mixture is a good starting point.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the acidic wash (steps 2-3) two more times with fresh 1 M HCl to ensure all amine compounds are extracted from the organic layer. The original organic layer, now containing non-basic impurities, can be discarded.
-
Basification: Combine all aqueous extracts in an Erlenmeyer flask and cool in an ice bath. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring until the pH is >12 (confirm with pH paper). This step deprotonates the ammonium salts, regenerating the free amines.
-
Product Back-Extraction: Transfer the now basic aqueous solution back to a clean separatory funnel. Add a portion of fresh organic solvent (e.g., ethyl acetate). Shake and separate the layers as before.
-
Repeat Back-Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Final Wash & Drying: Combine all organic extracts from the back-extraction. Wash once with a saturated aqueous sodium chloride solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow Diagram: Acidic Wash
Method 2: Amine Scavenger Resins
Principle of Operation: Scavenger resins are solid-supported reagents designed to react with and bind specific classes of molecules from a solution.[2] For removing excess primary amines like allylamine, isocyanate- or aldehyde-functionalized resins are highly effective. The crude reaction mixture is simply stirred with the resin. The functional groups on the resin covalently bind to the primary amine (allylamine), while the bulkier secondary amine product (N-(2-pyridinylmethyl)-2-propen-1-amine) reacts much more slowly or not at all due to steric hindrance. The resin is then simply filtered off, leaving a purified solution of the product.
When to Use This Method: This method is ideal for removing small to moderate amounts of unreacted amine, especially at the final polishing stage of purification. It is fast, efficient, and avoids aqueous workups, which can be beneficial for water-sensitive compounds or to minimize solvent waste.
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-bound isocyanate (PS-Isocyanate) or benzaldehyde resin.
-
Determine Stoichiometry: Calculate the molar quantity of excess allylamine remaining in your reaction. A typical loading for scavenger resins is 1.5-3.0 equivalents of resin relative to the amount of substance to be scavenged. Check the manufacturer's data for the specific loading capacity of the resin (mmol/g).
-
Scavenging: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Add the calculated amount of scavenger resin to the solution.
-
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of allylamine by a suitable technique (e.g., TLC, GC-MS).
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Workflow Diagram: Scavenger Resin Purification
Comparative Summary of Purification Methods
| Method | Scale | Speed | Selectivity | Advantages | Disadvantages |
| Acidic Wash | Small to Large | Moderate | Moderate | Inexpensive, effective for bulk removal, well-established. | Requires multiple steps, generates aqueous waste, not suitable for acid-sensitive compounds. |
| Scavenger Resins | Small to Medium | Slow to Moderate | High | Excellent for trace removal, simple filtration workup, avoids aqueous waste. | Resins can be expensive, may require optimization of reaction time, potential for product adsorption.[2] |
| Distillation | Medium to Large | Fast | Low | Fast for bulk removal, good for large scales. | Ineffective for trace removal, potential for thermal degradation of product, requires significant boiling point difference. |
References
-
PubChem. (n.d.). Allylamine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Allylamine. Retrieved February 22, 2026, from [Link]
-
Ataman Kimya. (n.d.). ALLYLAMINE. Retrieved February 22, 2026, from [Link]
-
vCalc. (2021, August 10). pKa of Allylamine. Retrieved February 22, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 22, 2026, from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2013, August 21). How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine? Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Allylamine. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Pyridinylmethyl)-2-propen-1-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubMed. (2012, August 15). Plasma polymerized allylamine coated quartz particles for humic acid removal. Retrieved February 22, 2026, from [Link]
-
Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. Retrieved February 22, 2026, from [Link]
-
Cleansepro Cleaning. (2024, October 9). How to Acid Wash: A Comprehensive Guide for Beginners. Retrieved February 22, 2026, from [Link]
-
SLS Ireland. (n.d.). Allylamine, 98%. Retrieved February 22, 2026, from [Link]
-
Rapp Polymere. (n.d.). Scavenger resins. Retrieved February 22, 2026, from [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
-
European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved February 22, 2026, from [Link]
-
PubMed. (n.d.). Stability of plasma-polymerized allylamine films with sterilization by autoclaving. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved February 22, 2026, from [Link]
-
PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved February 22, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved February 22, 2026, from [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved February 22, 2026, from [Link]
-
Li, X. (2021, May 21). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C-H Bonds. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved February 22, 2026, from [Link]
Sources
- 1. Allylamine - Wikipedia [en.wikipedia.org]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pKa of Allylamine [vcalc.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. mVOC 4.0 [bioinformatics.charite.de]
Optimization of reductive amination conditions for 2-picolyl amines
Technical Support Center: Reductive Amination of 2-Picolyl Amines
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization & Troubleshooting for 2-Picolyl Moieties
Introduction: The "2-Picolyl" Challenge
Welcome to the technical support hub. You are likely here because your reductive amination involving a 2-picolyl group (2-pyridylmethyl) is stalling, yielding low conversion, or poisoning your catalyst.
Unlike standard benzyl amines, 2-picolyl amines possess a bidentate nitrogen motif . The pyridine nitrogen and the amine nitrogen are separated by a single methylene spacer, creating a perfect "bite angle" to chelate metals and Lewis acids. This specific structural feature requires a deviation from standard textbook reductive amination protocols.
This guide prioritizes Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide methodologies, as they offer the highest reliability for these substrates.
Module 1: Reagent Selection Matrix
Before starting, confirm you are using the correct reducing system for your specific electrophile/nucleophile pair.
| Variable | Standard Protocol (STAB) | "Heavy Duty" Protocol (Ti(OiPr)₄) | Green/Scale-Up (2-Pic-BH₃) |
| Reagent | Sodium Triacetoxyborohydride | Titanium(IV) Isopropoxide + NaBH₄ | 2-Picoline Borane |
| Best For | Aldehydes, unhindered ketones. | Hindered ketones, electron-deficient amines, acid-sensitive groups.[1] | Scale-up, green chemistry requirements. |
| Solvent | DCE (preferred), DCM, THF.[2][3][4] | Neat (ideal) or THF. | MeOH, EtOH, Water.[3] |
| Mechanism | Protonated iminium reduction.[5][6] | Lewis-acid activated imine formation + reduction.[5][7] | Direct reduction (stable solid).[8] |
| Key Advantage | Excellent chemoselectivity (won't reduce ketones). | Forces equilibrium to imine (water scavenging). | High stability, compatible with protic solvents. |
| 2-Picolyl Note | High Success. Acetic acid is required to prevent pyridine inhibition. | Critical Fix. Overcomes chelation stalls by out-competing with Ti concentration. | Good Alternative. Avoids heterogeneous catalyst poisoning. |
Module 2: Critical Mechanisms & Workflows
The Chelation Trap
In standard hydrogenation (Pd/C), the 2-picolyl group often poisons the catalyst by binding irreversibly to the metal surface via the pyridine nitrogen. In hydride reductions, the basicity of the pyridine ring can buffer the solution, preventing the protonation of the imine (which is required for reduction).
Visualizing the Optimization Logic:
Caption: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl reactivity and steric hindrance.
Module 3: Validated Experimental Protocols
Protocol A: Standard STAB Method (The Abdel-Magid Protocol)
Best for: Reacting 2-picolylamine with aldehydes or unhindered ketones.
-
Dissolution: Dissolve the aldehyde/ketone (1.0 equiv) and 2-picolylamine (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) .
-
Why DCE? It allows for faster reaction rates than THF and simplifies workup compared to DMF.
-
-
Acid Activation (Crucial): Add Acetic Acid (AcOH) (1.0–2.0 equiv).[4]
-
Technical Insight: The pyridine ring is basic. Without AcOH, the pH may remain too high for the iminium ion to form. STAB reduces the iminium ion, not the neutral imine.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–16 hours under N₂.
-
Quench: Quench with saturated aqueous NaHCO₃.
Protocol B: The Titanium(IV) Isopropoxide Method (The Mattson Protocol)
Best for: Hindered ketones or when Protocol A yields <30% conversion.
-
Imine Formation: Combine the amine (1.0 equiv) and ketone (1.0 equiv) in a vial. Add Ti(OiPr)₄ (1.25–1.5 equiv) neat (no solvent). If solids are present, use a minimal amount of dry THF.
-
Technical Insight: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine. This disrupts the potential intramolecular chelation of the 2-picolyl group.
-
-
Stirring: Stir the viscous mixture at ambient temperature (or 40–50°C for very difficult cases) for 2–6 hours.
-
Dilution: Dilute the mixture with absolute Ethanol or Methanol (Caution: Exothermic).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully.
-
Note: We use NaBH₄ here, not STAB. The imine is already formed; we just need a strong reducing agent to finish the job.
-
-
Workup (Specific): Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter through Celite/diatomaceous earth before extraction.
Module 4: Troubleshooting & FAQs
Q1: The reaction is stuck at the imine stage (observed by LCMS). Why isn't it reducing?
Diagnosis: The imine is likely not protonated. The Fix:
-
If using STAB : Add more Acetic Acid (up to 5 equiv). The 2-picolyl nitrogen might be buffering the solution, preventing the formation of the reactive iminium species.
-
If using NaBH₃CN : Check the pH.[5][6][9][10] It must be maintained at pH 4–5 (use Bromocresol Green indicator).
Q2: I am seeing significant alcohol byproduct (reduction of the aldehyde/ketone).
Diagnosis: The reducing agent is reacting with the carbonyl before the amine can. The Fix:
-
Switch to Stepwise: Do not mix everything at once. Allow the amine and carbonyl to stir for 1–2 hours (with MgSO₄ or Ti(OiPr)₄) to form the imine before adding the hydride source.
-
Switch Reagent: If using NaBH₄, switch to STAB. NaBH₄ is too aggressive and reduces aldehydes/ketones faster than imines.
Q3: My product is stuck in the aqueous layer during extraction.
Diagnosis: 2-Picolyl amines are basic and polar. At neutral/acidic pH, they are protonated and water-soluble. The Fix:
-
pH Swing: Basify the aqueous layer to pH > 12 using 1M NaOH or K₂CO₃. This ensures both the pyridine nitrogen and the secondary amine are deprotonated (free base) and will partition into DCM or EtOAc.
-
Salting Out: Saturate the aqueous layer with NaCl.
Q4: Can I use catalytic hydrogenation (H₂ + Pd/C)?
Diagnosis: Generally, no . Reasoning: Pyridines are notorious catalyst poisons. They bind to the Pd surface. Furthermore, under high pressure/temperature, you risk reducing the pyridine ring to a piperidine. The Fix: If you must use hydrogenation, use Pearlman’s Catalyst (Pd(OH)₂/C) and run the reaction in acidic media (AcOH or HCl/MeOH) to protonate the pyridine nitrogen, reducing its affinity for the metal surface.
Module 5: Data Summary & Optimization
Comparative Efficiency of Reducing Agents for 2-Picolyl Substrates
| Reagent | Selectivity | Rate | Toxicity | Rec. Conditions |
| STAB | High | Fast | Low | DCE + AcOH (1.2 eq) |
| NaBH₃CN | Medium | Slow | High | MeOH + pH 4-5 buffer |
| Ti(OiPr)₄ / NaBH₄ | Low (Stepwise only) | Fast | Low | Neat -> EtOH |
| 2-Pic-BH₃ | High | Medium | Low | MeOH or Water |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][12]J. Org.[2][5][14] Chem. 1996, 61, 3849–3862.[2]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5]J. Org.[2][5][14] Chem. 1990, 55, 2552–2554.[5]
-
Sato, S. ; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y.[14] One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane in Methanol, in Water, and in Neat Conditions.Tetrahedron 2004, 60, 7899–7906.[8][14] [8]
Sources
- 1. Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting oxidative degradation of N-(2-pyridinylmethyl)-2-propen-1-amine
Topic: Troubleshooting Oxidative Degradation & Stability
Cas No: 1539-42-0 (Generic for dipicolylamine class) / Specific structure: N-Allyl-2-picolylamine
Diagnostic Module: Is Your Sample Compromised?
User Query: "My clear oil has turned yellow/brown and shows new peaks in the NMR. Is it still usable?"
Technical Assessment: The color change to yellow, orange, or brown is the hallmark of oxidative degradation via autoxidation. N-(2-pyridinylmethyl)-2-propen-1-amine contains two structural vulnerabilities:
-
The Allylic System: Prone to radical polymerization and oxidation.
-
The Picolylic Position (Benzylic-like): The methylene bridge (
) between the pyridine ring and the amine is highly susceptible to hydrogen abstraction, leading to Schiff base (imine) formation.
Quick Check: Degradation Signatures
| Diagnostic Method | Healthy Sample | Degraded Sample (Oxidized) |
| Visual Appearance | Colorless to pale yellow oil | Dark yellow, amber, or brown viscous oil |
| Odor | Amine-like, faint pyridine smell | Sharp, acrid (aldehyde-like) or fishy |
| 1H NMR (CDCl3) | New signal at | |
| TLC (Silica) | Single spot (Polar, stains with Ninhydrin/KMnO4) | Multiple spots; streak near solvent front (Aldehyde) or baseline (Polymers) |
The Mechanism of Failure
User Query: "Why does this happen even in the freezer?"
Scientist's Insight: Even at low temperatures, dissolved oxygen can initiate a radical chain reaction. The "picolylic" protons are chemically equivalent to benzylic protons. Once a radical is formed, it reacts with oxygen to form a hydroperoxide, which dehydrates to an imine. This imine eventually hydrolyzes, cleaving your molecule into 2-pyridinecarboxaldehyde and allylamine (which further degrades).
Figure 1: The oxidative deamination pathway. The formation of the conjugated imine (Schiff base) is responsible for the yellow/brown discoloration.
Recovery Protocol: The "Acid Rescue"
User Query: "I have 5g of degraded material. Can I save it?"
Technical Solution: Yes. The degradation products (aldehydes and neutral polymers) are not basic. You can exploit the basicity of your target amine to separate it from the oxidative debris using a chemically active extraction.
Prerequisites:
-
Separatory funnel
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M HCl (aq) and 2M NaOH (aq)
-
Argon line
Step-by-Step Purification:
-
Dissolution: Dissolve the crude brown oil in DCM (10 mL per gram of amine).
-
Acid Extraction: Extract the organic layer with 1M HCl (
mL).-
Chemistry: The amine protonates (
) and moves to the water layer.[1] The aldehyde and neutral polymers remain in the DCM.
-
-
Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained impurities. Discard the organic (DCM) layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
Recovery: Extract the basic aqueous layer with DCM (
mL). -
Drying: Dry the combined DCM layers over anhydrous
. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap). Do not heat above 30°C.
Prevention Protocol: The "Salt Fortress"
User Query: "How do I store this for more than a month without it degrading?"
Scientist's Insight: Free amines are ticking time bombs. Ammonium salts are stable fortresses. Converting your liquid amine into a solid Hydrochloride (HCl) salt shuts down the nitrogen lone pair, preventing N-oxidation and significantly raising the activation energy for radical formation.
Conversion to HCl Salt (Recommended for Long-Term Storage)
-
Dissolve: Dissolve 1g of fresh amine in 5 mL of anhydrous Diethyl Ether or Ethanol.
-
Acidify: Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise with stirring at 0°C.
-
Precipitate: A white solid (the hydrochloride salt) will precipitate immediately.
-
Isolate: Filter the solid under Argon. Wash with cold ether.
-
Store: Dry under high vacuum. Store the white powder in a desiccator at -20°C.
| Feature | Free Base (Liquid) | HCl Salt (Solid) |
| Shelf Life (4°C) | < 3 Months | > 2 Years |
| Oxidation Risk | High | Negligible |
| Hygroscopic? | No | Yes (Keep Dry) |
| Handling | Requires Inert Gas | Bench Stable (Short term) |
Troubleshooting Workflow (Decision Tree)
Use this logic flow to decide the fate of your sample.
Figure 2: Decision matrix for evaluating sample integrity.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound to purify it? A: Only as a last resort. Allylamines are heat-sensitive and can polymerize. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the temperature as low as possible. Do not distill at atmospheric pressure.
Q: Why shouldn't I use Chloroform (
Q: Is the brown color toxic? A: It indicates the presence of pyridine-aldehydes and polymers. While not acutely more toxic than the parent amine, these impurities are electrophiles that will react with proteins or DNA in biological assays, leading to false positives or cytotoxicity unrelated to your drug candidate.
References
-
Mechanisms of Benzylamine Oxidation
-
Wei, Y., et al. (2013). "Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles." Green Chemistry.
- Note: Establishes the pathway of oxidative deamination of benzylic amines to imines and aldehydes.
-
-
Allylamine Stability & Polymerization
-
Sigma-Aldrich.[2] "Allylamine Hydrochloride Product Safety & Stability Data."
- Note: Confirms the superior stability of the hydrochloride salt form compared to the free base.
-
-
General Amine Oxidation Protocols
-
Geng, X., et al. (2016).[3] "Metal-Free Oxidative Coupling of Benzylamines to Imines." ACS Omega.
- Note: Details the radical mechanism involving oxygen and the susceptibility of the methylene bridge.
-
Sources
Navigating the Purification of N-allyl-2-picolylamine Salts: A Technical Guide to Solvent Selection and Recrystallization
Welcome to our dedicated technical support center for the purification of N-allyl-2-picolylamine salts. As researchers and professionals in drug development, achieving high purity of your target compounds is paramount. This guide provides in-depth, practical advice on selecting the optimal solvent systems for the recrystallization of this important class of compounds. We will delve into the underlying principles of crystallization and offer systematic troubleshooting strategies to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a recrystallization solvent for N-allyl-2-picolylamine salts?
A1: The ideal solvent for recrystallizing N-allyl-2-picolylamine salts should exhibit a significant difference in the salt's solubility at elevated temperatures versus room or sub-ambient temperatures.[1][2] Key characteristics of a suitable solvent include:
-
High-Temperature Solubility: The salt should be highly soluble in the boiling solvent to allow for complete dissolution.[1]
-
Low-Temperature Insolubility: The salt should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[2]
-
Impurity Profile: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent to be effectively removed during filtration.
-
Inertness: The solvent must not react with the N-allyl-2-picolylamine salt.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]
Q2: How does the salt form (e.g., hydrochloride, hydrobromide) of N-allyl-2-picolylamine affect solvent selection?
A2: The counter-ion of the salt significantly impacts its polarity and, consequently, its solubility in various organic solvents. Generally, hydrochloride and hydrobromide salts are more polar than the free base. This increased polarity often leads to better solubility in more polar solvents like alcohols (e.g., ethanol, isopropanol) and decreased solubility in non-polar solvents (e.g., hexanes, toluene). When working with different salt forms, a new solvent screening is always recommended.
Q3: Can I use a solvent mixture for recrystallization?
A3: Absolutely. A two-solvent system is often employed when a single solvent does not meet the ideal solubility criteria.[3] This typically involves a "good" solvent in which the salt is highly soluble and a "poor" or "anti-solvent" in which the salt is insoluble. The two solvents must be miscible. The general procedure involves dissolving the salt in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until turbidity (cloudiness) is observed. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is crucial for identifying the optimal conditions for recrystallization. This protocol is designed for small-scale testing to conserve your valuable material.
Materials:
-
Small test tubes or vials
-
Heating block or water bath
-
A selection of solvents with varying polarities (see Table 1)
-
Small quantity of crude N-allyl-2-picolylamine salt
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place a small amount (e.g., 10-20 mg) of the crude salt into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the salt at this stage.[2]
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the undissolved salt and solvent.
-
Observe the solubility as the temperature increases. A good solvent will completely dissolve the salt at or near its boiling point.
-
If the salt dissolves, proceed to the cooling step. If it does not, the solvent is likely unsuitable.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. High-quality crystals are more likely to form with slow cooling.[2]
-
If crystals form, place the test tube in an ice bath to maximize the yield.
-
Evaluate the quantity and quality of the crystals.
-
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Polarity | Rationale for Inclusion |
| Alcohols | Ethanol, Isopropanol | High | Good starting point due to their ability to dissolve polar amine salts at elevated temperatures. |
| Ketones | Acetone | Medium-High | Often a good balance of solubility properties for a range of organic salts. |
| Esters | Ethyl Acetate | Medium | Can be effective, especially in mixed solvent systems with alcohols or hexanes. |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Typically used as an anti-solvent in combination with more polar solvents. |
| Hydrocarbons | Hexanes, Toluene | Low | Primarily used as anti-solvents to induce precipitation from more polar solutions. |
| Chlorinated | Dichloromethane | Medium | Can be a good solvent, but often requires an anti-solvent for good crystal recovery. |
Troubleshooting Common Recrystallization Issues
Caption: Troubleshooting workflow for common recrystallization problems.
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be addressed by:
-
Reheating and Adding More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.
-
Slowing Down the Cooling Rate: Insulate the flask to ensure a very gradual temperature decrease. This provides more time for the molecules to orient themselves into a crystal lattice.
-
Changing the Solvent System: If the problem persists, consider a solvent with a lower boiling point or a different solvent mixture.
Q: I am not getting any crystals, even after cooling in an ice bath. What are the likely causes?
A: This is a common issue that can often be resolved with the following steps:
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.
-
-
Reducing Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
Q: My final yield of purified crystals is very low. How can I improve it?
A: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Visualizing the Solvent Selection Workflow
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
By following these guidelines and employing a systematic approach, researchers can confidently select the optimal solvent system for the recrystallization of N-allyl-2-picolylamine salts, leading to a final product of high purity.
References
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
Sources
Minimizing bis-alkylation side products in N-allyl-2-picolylamine synthesis
Technical Support Center: Synthesis of N-allyl-2-picolylamine
Introduction: The Challenge of Selective Mono-Alkylation
The synthesis of N-allyl-2-picolylamine via direct alkylation of 2-picolylamine with an allyl halide is a foundational transformation. However, it is frequently plagued by a persistent side reaction: bis-alkylation. This occurs because the desired mono-alkylated product, a secondary amine, is often more nucleophilic than the primary amine starting material.[1][2] The electron-donating nature of the newly introduced allyl group enhances the electron density on the nitrogen atom, creating a "runaway" reaction scenario where the product outcompetes the starting material for the remaining alkylating agent.[1][2]
This guide provides a comprehensive framework for researchers to understand, troubleshoot, and ultimately minimize the formation of the N,N-diallyl-2-picolylamine byproduct, ensuring higher yields and purity of the desired mono-allylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-alkylation in this synthesis?
The root cause is a fundamental principle of reactivity. The product of the initial Sₙ2 reaction, N-allyl-2-picolylamine (a secondary amine), is a stronger nucleophile than the starting 2-picolylamine (a primary amine).[1][2] This increased nucleophilicity means it reacts faster with the allyl halide, leading to the formation of a tertiary amine byproduct before all the primary amine has been consumed.
Q2: What are the key reaction parameters that control the mono- to bis-alkylation ratio?
Several factors must be carefully controlled to favor mono-alkylation:
-
Stoichiometry: The molar ratio of the amine to the alkylating agent is the most critical parameter.[2]
-
Base: The choice and amount of base can significantly influence selectivity by controlling the concentration of the free amine and affecting ion-pair formation.[2][3]
-
Solvent: The polarity and type of solvent impact reaction rates and the aggregation state of reactants, which can alter the reaction pathway.[3][4]
-
Temperature: Lower temperatures generally favor the kinetic product and can help suppress the faster, second alkylation step.
-
Rate of Addition: Slow, controlled addition of the alkylating agent can maintain a low instantaneous concentration, favoring reaction with the more abundant starting amine.
Q3: How can I distinguish the product from the byproduct using standard analytical techniques?
The desired product (N-allyl-2-picolylamine) and the bis-alkylated byproduct have distinct properties:
-
Thin-Layer Chromatography (TLC): The bis-alkylated tertiary amine is less polar than the mono-alkylated secondary amine (which has an N-H bond). Therefore, the byproduct will have a higher Rf value (travel further up the plate) in most normal-phase silica gel systems.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The two compounds will have different retention times and can be easily identified by their molecular ion peaks in the mass spectrum. The bis-alkylated product will have a mass corresponding to the addition of a second allyl group (approx. +40.06 Da).
-
NMR Spectroscopy: In ¹H NMR, the desired product will show a characteristic N-H proton signal, which will be absent in the byproduct's spectrum. The integration of the signals corresponding to the allyl groups versus the picolyl group will also differ.
Visualizing the Competing Reaction Pathway
The following diagram illustrates the desired synthetic route to N-allyl-2-picolylamine and the competing pathway that leads to the bis-alkylated side product.
Caption: Reaction scheme showing the formation of the desired mono-alkylated product and the competing over-alkylation side reaction.
Troubleshooting Guide
Problem: My reaction yields a significant amount of the bis-alkylated byproduct.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incorrect Stoichiometry | Solution: Use a large excess of 2-picolylamine (5 to 10 equivalents) relative to the allyl halide. Rationale: By significantly increasing the concentration of the starting primary amine, you statistically favor collisions between the alkylating agent and the intended reactant, effectively "starving" the more nucleophilic secondary amine product.[2] |
| Sub-optimal Base/Solvent | Solution: Switch to a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Consider changing the solvent. Rationale: Strong bases can fully deprotonate both primary and secondary amines, maximizing their reactivity. A milder base maintains a lower equilibrium concentration of the highly reactive free amines. Polar aprotic solvents (e.g., DMF) can accelerate Sₙ2 reactions but may favor over-alkylation; less polar solvents like THF or toluene may offer better selectivity.[2][3] |
| High Reaction Temperature | Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Rationale: The activation energy for the second alkylation is often lower due to the higher nucleophilicity of the secondary amine. Lowering the temperature will disproportionately slow down this undesired follow-on reaction compared to the initial alkylation, thus improving selectivity. |
| Rapid Addition of Alkylating Agent | Solution: Add the allyl halide dropwise over a prolonged period using a syringe pump. Rationale: Slow addition maintains a very low concentration of the alkylating agent at any given moment. This ensures it is more likely to react with the vast excess of the primary amine before it can diffuse and find a molecule of the mono-alkylated product. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with bis-alkylation.
Caption: A step-by-step flowchart for troubleshooting and minimizing bis-alkylation.
Recommended Experimental Protocol: Selective Mono-Allylation via Stoichiometric Control
This protocol prioritizes the formation of the mono-alkylated product by using an excess of the starting amine.
Materials:
-
2-Picolylamine (5.0 eq.)
-
Allyl bromide (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-picolylamine (5.0 eq.) and anhydrous acetonitrile (or THF) to make a ~0.5 M solution based on the allyl bromide.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of Alkylating Agent: Add allyl bromide (1.0 eq.) dropwise to the cooled, vigorously stirred suspension over 30-60 minutes.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Pay close attention to the consumption of allyl bromide and the relative intensity of the product spot (lower Rf) versus the bis-alkylation spot (higher Rf). The reaction is complete when the allyl bromide is consumed.
-
Work-up: a. Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. c. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any remaining salts and unreacted amine hydrobromide. d. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-allyl-2-picolylamine.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Barrett, A. G. M., & Spilling, C. D. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Seferos, D. S., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Publications. [Link]
-
Adjiman, C. S., et al. (2014). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]
Sources
Long-term storage stability of N-(2-pyridinylmethyl)-2-propen-1-amine
Technical Support Center: N-(2-pyridinylmethyl)-2-propen-1-amine
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the long-term storage stability of N-(2-pyridinylmethyl)-2-propen-1-amine. It offers practical, in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing compound integrity. Our goal is to ensure the reliability and reproducibility of your experimental outcomes by preserving the quality of this critical reagent.
Section 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common inquiries regarding the handling, storage, and stability of N-(2-pyridinylmethyl)-2-propen-1-amine.
Question 1: What are the ideal long-term storage conditions for N-(2-pyridinylmethyl)-2-propen-1-amine?
Answer: The long-term stability of N-(2-pyridinylmethyl)-2-propen-1-amine is critically dependent on proper storage conditions. The molecule possesses functionalities—a secondary amine, a pyridine ring, and an allyl group—that are susceptible to environmental factors. Based on safety data sheets (SDS) and chemical principles, the following conditions are recommended for maximizing shelf-life.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool location. Recommended storage temperature is often specified on the product label.[1] | Lower temperatures decrease the rate of potential degradation reactions, such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] | The compound is documented as being air-sensitive.[3] The secondary amine and allyl group are susceptible to oxidation, which can alter the molecule's structure and activity. |
| Light | Protect from light.[4] | Although not always specified for this exact compound, light can provide the energy to initiate photo-degradation or radical-induced polymerization of the allyl group. |
| Container | Keep in a tightly sealed, original container.[2][3][5][6][7][8] | This prevents exposure to atmospheric moisture and oxygen, which are key drivers of degradation. |
| Location | Store in a dry, well-ventilated, and secured area.[3][5][6][8] | Proper ventilation is a general safety measure, while a secured or locked-up location is advised due to the compound's toxicological profile.[1][2][7] |
Question 2: The Safety Data Sheet (SDS) mentions the compound is "Air Sensitive." What does this mean chemically?
Answer: The "air sensitive" classification is a critical handling instruction that points to the compound's reactivity with atmospheric components, primarily oxygen.[3] There are two main structural features responsible for this sensitivity:
-
Secondary Amine Oxidation: The secondary amine group (-NH-) can be oxidized. This can lead to the formation of various byproducts, including N-oxides or, more significantly, the generation of radical species that can initiate further degradation.
-
Allyl Group Reactivity: The double bond in the allyl group (-CH2-CH=CH2) is susceptible to oxidation. Oxygen can react at this site, potentially forming epoxides or other oxygenated derivatives. This reactivity is a well-known pathway for many unsaturated compounds.
Exposure to air over time can therefore lead to a decrease in the purity of the material, the formation of impurities that may interfere with experiments, and a change in the material's physical properties.
Question 3: What are the likely degradation pathways for this compound?
Answer: While specific degradation studies for N-(2-pyridinylmethyl)-2-propen-1-amine are not extensively published, we can predict the most probable degradation pathways based on its chemical structure and established reactivity of similar amine compounds.[9][10][11] The two primary pathways are oxidative degradation and potential polymerization.
-
Oxidative Degradation: As discussed, this is the most immediate concern due to air sensitivity.[3] Oxygen can attack the secondary amine, the electron-rich pyridine ring, or the allyl double bond.
-
Polymerization: The allyl group is a monomeric unit that can undergo polymerization, especially in the presence of initiators like light, heat, or radical species (which can be formed during oxidation). This would result in the formation of oligomeric or polymeric materials, reducing the concentration of the active compound.
These pathways are visualized in Section 4 of this guide.
Question 4: How can I visually inspect my sample for signs of degradation?
Answer: While analytical methods are required for confirmation, a visual inspection can provide initial clues. The pure compound is described as a solid. Signs of degradation may include:
-
Change in Color: A noticeable change from its original color (e.g., yellowing or browning) can indicate the formation of oxidized impurities.
-
Change in Physical State: The appearance of gummy or oily residues in the solid may suggest hygroscopy (water absorption) or the formation of degradation byproducts.
-
Clumping or Hardening: This could indicate moisture absorption or the initial stages of polymerization.
-
Incomplete Dissolution: If a previously fully soluble sample now shows insoluble particulates in your standard solvent, degradation products may be present.
If you observe any of these changes, we strongly recommend performing an analytical purity check as outlined in Section 3.
Section 2: Troubleshooting Experimental Issues
This section provides a logical framework for troubleshooting common experimental problems that may be linked to the stability of the compound.
Problem: My experimental results are inconsistent or show reduced activity compared to previous batches.
-
Probable Cause: This is a classic symptom of reduced compound purity due to degradation. The molar concentration of the active compound in your stock solution may be lower than calculated, or newly formed impurities could be inhibiting your assay.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored under the recommended conditions (see Table 1). Any deviation, especially prolonged exposure to air or light, is a primary suspect.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from your solid material. If results are restored, your previous stock solution may have degraded. Amines in solution can be less stable than in their solid form.
-
Assess Purity: If a fresh stock solution does not resolve the issue, the solid material itself may have degraded. Perform a purity analysis using HPLC (Protocol 3.1) to quantify the percentage of the parent compound remaining.
-
Confirm Identity: Use LC-MS or NMR (Protocol 3.2) to confirm the molecular weight and structure of the main peak and to identify any major impurity peaks.
-
Problem: The compound, which used to dissolve readily, is now difficult to dissolve or leaves a residue.
-
Probable Cause: The formation of insoluble degradation products, such as polymers or highly oxidized species, is the most likely cause.
-
Troubleshooting Steps:
-
Attempt Gentle Warming/Sonication: Try gently warming the solution or using a sonicator to aid dissolution. If a residue persists, do not use the solution for sensitive experiments, as the insoluble material represents a significant impurity.
-
Filter the Solution: For non-critical applications, you might filter the solution through a 0.22 µm syringe filter to remove insoluble matter. However, be aware that the resulting solution concentration will be unknown and should not be used for quantitative assays.
-
Characterize the Impurity: If possible, isolate the insoluble material and analyze it (e.g., by mass spectrometry) to understand the nature of the degradation. This information can help refine your future storage and handling procedures. The recommended course of action is to acquire a new, high-purity batch of the compound.
-
Section 3: Experimental Protocols for Stability Assessment
To ensure the integrity of your research, it is crucial to have methods to verify the purity of your compound. Below are representative protocols for assessing the stability of N-(2-pyridinylmethyl)-2-propen-1-amine.[12]
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative measure of the compound's purity by separating it from potential impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (The pyridine ring provides strong UV absorbance).
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.
-
Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected. A significant decrease from the manufacturer's stated purity or the appearance of new peaks over time indicates degradation.
Protocol 3.2: Structural Confirmation and Impurity Identification by LC-MS and NMR
This protocol is used to confirm the identity of the compound and its degradation products.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with ESI source and an NMR spectrometer (400 MHz or higher).
-
LC-MS Analysis:
-
Use the same HPLC method as in Protocol 3.1.
-
Operate the MS in positive electrospray ionization (ESI+) mode.
-
Scan for the expected protonated molecule [M+H]⁺ at m/z 149.2.
-
Analyze any other significant peaks to identify the mass of potential impurities, which can provide clues to their structure (e.g., an [M+16+H]⁺ peak would suggest an oxidation product).
-
-
NMR Analysis:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a ¹H NMR spectrum.
-
Compare the resulting spectrum to a reference spectrum of a pure sample.
-
Look for the disappearance of key signals (e.g., the vinyl protons of the allyl group at ~5-6 ppm) or the appearance of new, unidentified signals, which would indicate structural changes due to degradation.
-
Section 4: Visualizing Potential Degradation Pathways
Understanding the potential chemical transformations the compound may undergo is key to preventing them. The following diagram illustrates the most probable degradation pathways based on the molecule's inherent chemical reactivity.
Caption: Potential degradation pathways for N-(2-pyridinylmethyl)-2-propen-1-amine.
Section 5: References
-
TCI Chemicals. (2024). Safety Data Sheet. Retrieved from TCI Chemicals website.[2]
-
Enamine. (n.d.). Safety Data Sheet. Retrieved from Enamine website.[5]
-
Fisher Scientific. (2025). 2-(2-Aminoethyl)pyridine Safety Data Sheet. Retrieved from Fisher Scientific website.[3]
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website.
-
Echemi. (n.d.). N,N-diethyl-3-pyridin-2-yl-propan-1-amine Safety Data Sheets. Retrieved from Echemi website.[6]
-
Biochem Chemopharma. (n.d.). 2-amino pyridine Safety Data Sheet. Retrieved from Biochem Chemopharma website.[7]
-
Thermo Fisher Scientific. (2009). 2-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4723809, N-(2-Pyridinylmethyl)-2-propen-1-amine. Retrieved from [Link]]
-
LGC Standards. (n.d.). N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride Safety Data Sheet. Retrieved from LGC Standards website.[13]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from ATSDR website.[14]
-
Pharmaffiliates. (n.d.). N-Methyl-2-(pyridin-2-yl)prop-2-en-1-amine. Retrieved from Pharmaffiliates website.[15]
-
Voice, A. K., & Rochelle, G. T. (2012). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. Retrieved from [Link]9]
-
Mertens, J., et al. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Retrieved from FORCE Technology website.[16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101448398, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. Retrieved from [Link]]
-
Pinto, D. D. D. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from Heriot-Watt University website.[10]
-
Rochelle, G. T. (n.d.). Amine Degradation. Scribd. Retrieved from Scribd website.[17]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.[11]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]]
-
BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. Retrieved from BenchChem website.[12]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. echemi.com [echemi.com]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. forcetechnology.com [forcetechnology.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the FTIR Spectral Identification of N-allyl-2-picolylamine
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. N-allyl-2-picolylamine, a functionalized pyridine derivative, presents a unique combination of a pyridine ring, a secondary amine, and a terminal alkene. This guide provides an in-depth comparison of its Fourier-Transform Infrared (FTIR) spectrum against its structural precursors, 2-picolylamine and allylamine. By understanding the distinct vibrational modes of each component, researchers can unambiguously confirm the identity and purity of N-allyl-2-picolylamine, a critical step in any development pipeline.[1]
The Molecular Blueprint: Deconstructing N-allyl-2-picolylamine
The key to a definitive FTIR identification lies in recognizing the specific vibrational signatures of the molecule's constituent functional groups. The structure of N-allyl-2-picolylamine incorporates three key moieties, each with characteristic infrared absorptions.
Sources
Mass spectrometry fragmentation patterns of N-(2-pyridinylmethyl)-2-propen-1-amine
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(2-pyridinylmethyl)-2-propen-1-amine (also known as N-allyl-2-picolylamine). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to offer a comparative mechanistic analysis.
We compare this target molecule against its phenyl analog (N-benzyl-2-propen-1-amine) and its saturated alkyl analog (N-(2-pyridinylmethyl)-propan-1-amine) . This comparison isolates the specific electronic contributions of the pyridine ring and the allyl group, providing a robust framework for metabolite identification and impurity profiling.
Key Diagnostic Ion: The presence of the azatropylium ion (m/z 92) distinguishes this compound from benzyl analogs (m/z 91), while the allylic loss (M-41) differentiates it from saturated alkyl variants.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
-
IUPAC Name: N-(2-pyridinylmethyl)-2-propen-1-amine
-
Common Name: N-Allyl-2-picolylamine
-
Molecular Formula:
-
Exact Mass: 148.1000 Da
-
Structural Features:
-
Pyridine Ring: Electron-deficient aromatic system; proton acceptor in ESI.
-
Methylene Bridge: Susceptible to benzylic-type cleavage.
-
Secondary Amine: Site of protonation and
-cleavage. -
Allyl Group: Directs fragmentation via allylic radical loss.
-
Comparative Analysis: Target vs. Analogs
This section objectively compares the fragmentation behavior of the target molecule against two structural alternatives to highlight specific diagnostic utility.
Table 1: Comparative Fragmentation Profile (EI-MS, 70 eV)
| Feature | Target Molecule (N-Allyl-2-picolylamine) | Comparator A: Phenyl Analog (N-Benzyl-2-propen-1-amine) | Comparator B: Saturated Analog (N-Propyl-2-picolylamine) |
| Parent Ion ( | m/z 148 (Moderate intensity) | m/z 147 (Moderate intensity) | m/z 150 (Weak intensity) |
| Primary Ring Fragment | m/z 92 (Azatropylium)Diagnostic for pyridine | m/z 91 (Tropylium)Diagnostic for benzene | m/z 92 (Azatropylium) |
| N-Dealkylation Loss | Loss of 41 Da (Allyl radical)Result: m/z 107 | Loss of 41 Da (Allyl radical)Result: m/z 106 | Loss of 43 Da (Propyl radical)Result: m/z 107 |
| Base Peak Mechanism | Tropylium formation (m/z 91) | ||
| Electronic Effect | Pyridine N stabilizes radical cation less effectively than Phenyl | Phenyl group provides high stability to | Saturated chain allows extensive McLafferty rearrangements. |
Analytical Insight
-
Differentiation from Phenyl Analog: The shift from m/z 91 to m/z 92 is the critical checkpoint. In low-resolution MS, these can be confused if calibration is off. In high-resolution MS (HRMS), the mass defect of Nitrogen (14.0031) vs Carbon/Hydrogen confirms the assignment.
-
Differentiation from Saturated Analog: The presence of the allyl group facilitates a "cleaner" fragmentation at the C-N bond due to the stability of the leaving allyl radical, whereas the propyl analog often shows a complex series of
bond scissions (m/z 29, 43, 57 losses).
Mechanistic Fragmentation Pathways[1][3][9][10]
The fragmentation of N-(2-pyridinylmethyl)-2-propen-1-amine is driven by two competing forces: the charge-stabilizing power of the pyridine nitrogen and the radical-stabilizing power of the allyl group.
Pathway A: Formation of the Azatropylium Ion (m/z 92)
Unlike benzyl compounds which form the tropylium ion (
-
Ionization occurs at the pyridine nitrogen or the amine nitrogen.
-
Homolytic cleavage of the
bond occurs. -
The resulting picolyl cation expands to a 7-membered ring containing nitrogen.
-
Significance: This is the "fingerprint" ion for 2-picolyl derivatives.
Pathway B: Allylic Radical Loss (m/z 107)
The bond between the amine nitrogen and the allyl carbon is relatively weak.
-
The molecular ion (
) undergoesngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -cleavage relative to the amine. -
The allyl radical (
) is expelled. -
The charge remains on the nitrogen-containing fragment, yielding
. -
Observation: This often appears as a prominent even-electron ion in EI spectra.
Pathway C: ESI-MS/MS Specifics (Protonated Molecule)
In LC-MS (ESI+), the parent is
-
Collision Induced Dissociation (CID): The proton localizes on the pyridine nitrogen (highest proton affinity).
-
Neutral Loss: Loss of allylamine (
) is common, leaving the picolyl cation (m/z 92/93). Alternatively, loss of the allyl group as propene ( , 42 Da) via hydrogen rearrangement can occur.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for the target molecule under Electron Ionization (EI) conditions.
Caption: Figure 1. Competitive fragmentation pathways of N-(2-pyridinylmethyl)-2-propen-1-amine under Electron Ionization (70 eV).
Experimental Protocol
To replicate these results for comparative studies or impurity identification, follow this self-validating protocol.
Method A: GC-MS (Electron Ionization)
Best for: Structural elucidation and library matching.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Derivatization (Optional but recommended): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to form the amide. Note: This shifts the parent mass by +96 Da.
-
-
Inlet Parameters:
-
Temperature: 250°C.
-
Split Ratio: 20:1.
-
-
Column:
-
Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
Oven Program:
-
Hold 60°C for 1 min
Ramp 15°C/min to 280°C Hold 3 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35 – 300.
-
Method B: LC-MS/MS (Electrospray Ionization)
Best for: Pharmacokinetic studies and trace quantification.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). -
Fragmentation (MS2):
-
Select precursor m/z 149.
-
Apply Collision Energy (CE): Stepped 15, 30, 45 eV.
-
Expect: Major product ion at m/z 93 (Picolyl cation) and m/z 108 (Loss of propene).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Propen-1-amine (Allylamine). NIST Chemistry WebBook, SRD 69. [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Azatropylium and Allylic cleavage mechanisms).
-
PubChem. (2024). Compound Summary: N-(2-Pyridinylmethyl)-2-propen-1-amine. National Library of Medicine. [Link]
Sources
Elemental analysis standards for N-(2-pyridinylmethyl)-2-propen-1-amine
A Comparative Validation Guide for Drug Discovery & Coordination Chemistry
Executive Summary & Molecular Profile[1]
In the synthesis of metallodrugs and chemosensors, N-(2-pyridinylmethyl)-2-propen-1-amine (also known as N-Allyl-2-picolylamine) serves as a critical bidentate ligand precursor.[1] Its purity is paramount; even minor stoichiometric deviations can catastrophically affect metal coordination geometries (e.g., Zn(II) or Cu(II) sensors).
This guide establishes the Elemental Analysis (EA) Standards for this molecule. Unlike stable solids, this secondary amine exhibits hygroscopicity and reactivity with atmospheric CO₂, rendering standard "jar-to-instrument" protocols insufficient.[1] We compare the traditional Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) standard, providing a decision matrix for researchers requiring absolute purity validation.
Molecular Specification (The Baseline)
Before validating any sample, the theoretical baseline must be established.
| Property | Value | Notes |
| IUPAC Name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
| CAS Number | 62402-16-8 | |
| Formula | C₉H₁₂N₂ | |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 148.21 g/mol | |
| Physical State | Liquid (Oil) | Prone to oxidative yellowing |
| Key Hazard | Corrosive / Irritant | Handle under inert gas |
Theoretical Elemental Composition (Standard)
Acceptance Criteria: ±0.4% deviation (Journal of Organic Chemistry / ACS Standard).
| Element | Theoretical Mass % | Lower Limit (-0.4%) | Upper Limit (+0.4%) |
| Carbon (C) | 72.94% | 72.54% | 73.34% |
| Hydrogen (H) | 8.16% | 7.76% | 8.56% |
| Nitrogen (N) | 18.90% | 18.50% | 19.30% |
Comparative Analysis: Validation Methodologies
For N-(2-pyridinylmethyl)-2-propen-1-amine, relying solely on one method often leads to false rejections or undetected impurities (specifically water or carbonate salts).[1]
Comparison Matrix: Combustion (CHN) vs. qNMR vs. HRMS
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS |
| Primary Utility | Bulk Purity & Elemental Ratio | Absolute Purity (wt%) & Impurity ID | Molecular Identity |
| Precision | High (±0.3%) if handled correctly | High (±1.0% typical, ±0.1% optimized) | Low (Qualitative only) |
| Blind Spots | Cannot distinguish isomers; fails if wet.[1] | Requires soluble internal standard.[1][10] | Misses inorganic salts/water.[1] |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg |
| Amine Issue | Critical: Absorbs H₂O/CO₂ during weighing, skewing %C down. | Moderate: H₂O peak shift, but does not affect integration of C-H signals. | None: Ionization not affecting bulk purity.[1] |
| Verdict | Gold Standard (if sealed).[1] | Operational Standard (for routine checks). | Confirmation Only . |
Expert Insight: The "Amine Error" in CHN
Secondary amines like N-allyl-2-picolylamine are "CO₂ sponges."[1] If you weigh this liquid in an open tin capsule on a microbalance:
-
It absorbs atmospheric CO₂, forming a carbamate species.[1]
-
It absorbs moisture.[1]
-
Result: The %C Found drops (diluted by mass of water), or shifts unpredictably due to CO₂ uptake.
-
False Fail: The sample is pure, but the method failed.
Experimental Protocol: The "Inert-Seal" System
To achieve the theoretical values (C: 72.94%) for this liquid amine, you must utilize a Self-Validating Inert Weighing Protocol .
Reagents & Equipment[1][5][10]
-
Analyte: N-(2-pyridinylmethyl)-2-propen-1-amine (freshly distilled).
-
Capsules: Pre-tared Silver or Tin capsules (liquid capacity).[1]
-
Sealing: Cold-welding press or micro-crimper.[1]
-
Environment: Glove box or glove bag (N₂ or Ar atmosphere).
Step-by-Step Workflow
-
Pre-Conditioning:
-
Dry the amine over activated 3Å molecular sieves or distill under vacuum (bp ~90°C @ 1 mmHg) immediately prior to analysis.
-
Why: Removes water that skews H% and dilutes C/N%.[1]
-
-
The Inert Weighing (Critical Step):
-
Place the microbalance and capsule press inside the glove bag/box.
-
Tare the empty capsule.[1]
-
Using a gas-tight microsyringe, dispense 2.0–3.0 mg of the liquid amine into the capsule.
-
Immediately crimp/cold-weld the capsule shut inside the inert atmosphere.[1]
-
Validation: Ensure no liquid leaks from the crimp.[1]
-
-
Analysis:
-
Transfer the sealed capsule to the CHN analyzer (e.g., PerkinElmer 2400 or Elementar vario).
-
Run a blank (empty capsule) and a standard (Acetanilide) prior to the sample.
-
-
Calculation & Correction:
-
If %C is low by >0.5% but %N ratio is correct, calculate the "Water Factor" (f_H2O).
-
Correction Formula:
(assuming only water/solvent impurity).
-
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for validating this amine, distinguishing between "Technical Grade" (Synthesis intermediate) and "Analytical Grade" (Sensor ligand).
Caption: Decision matrix for selecting the appropriate validation method based on application strictness.
Case Study: Interpreting "Failed" Data
A common scenario in the lab involves obtaining a "failed" elemental analysis. Below is a dataset simulation typical for N-Allyl-2-picolylamine stored improperly.
| Element | Theoretical | Experimental (Open Air) | Experimental (Inert Seal) | Diagnosis |
| C | 72.94% | 69.10% | 72.88% | Open Air: Carbonate formation + Water absorption diluted the Carbon mass %.[1] |
| H | 8.16% | 8.90% | 8.20% | Open Air: High H% confirms moisture uptake.[1] |
| N | 18.90% | 17.50% | 18.85% | Open Air: Nitrogen diluted by non-nitrogenous impurities (H₂O/CO₂).[1] |
References
-
PubChem. (2025).[1] N-(2-Pyridinylmethyl)-2-propen-1-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An Update on the State of the Art. ACS Central Science.[1] (Discusses the +/- 0.4% standard). [Link]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. N-(2-Pyridinylmethyl)-2-propen-1-amine | C9H12N2 | CID 4723809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | C15H15N3 | CID 101448398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-Pyridinylmethyl)-2-propen-1-amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 8. 2-Propen-1-amine (CAS 107-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
Safety Operating Guide
Personal protective equipment for handling N-(2-PYRIDINYLMETHYL)-2-PROPEN-1-AMINE
Executive Summary: The Hazard Profile
N-(2-Pyridinylmethyl)-2-propen-1-amine is a bifunctional ligand combining a pyridine ring with an allylamine moiety. This structure creates a unique safety challenge:
-
The Allyl Group: Increases lipophilicity and skin permeability compared to simple amines, facilitating rapid systemic absorption.[1]
-
The Amine Functionality: Class 1B Corrosive.[1] It causes immediate, often irreversible tissue damage upon contact.[1]
-
The Pyridine Ring: Associated with neurological and hepatotoxic effects upon systemic absorption.[1]
Critical Directive: Treat this compound as a "skin-silent" killer .[1] The corrosive burn may be immediately painful, but the systemic toxicity from the allyl-amine absorption is the greater long-term threat. Standard "splash protection" is insufficient for procedures involving volumes >5 mL or heating.[1]
Part 1: The Barrier Strategy (PPE)
Do not rely on a single layer of protection.[1] The following PPE protocol uses a redundant barrier system to account for material permeation and mechanical failure.
1. Hand Protection: The "Breakthrough" Logic
Standard disposable nitrile gloves (4 mil) provide insufficient protection against allylic amines for more than incidental splash. The allyl group swells nitrile rubber, leading to rapid permeation (often <5 minutes).[1]
| Risk Level | Recommended Glove Configuration | Rationale |
| Standard Handling (<10 mL, Ambient Temp) | Double-Gloving: 1. Inner: Nitrile (Purple/Blue, 4-5 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | Provides ~15 mins breakthrough protection. The outer glove is sacrificial; remove immediately upon splash.[1] |
| High Risk (>10 mL, Heating, Syringe Transfer) | Laminate Liner Strategy: 1. Inner: EVOH/PE Laminate (e.g., Silver Shield®)2.[1] Outer: Heavyweight Nitrile (Mechanical protection) | Laminates offer >4 hours breakthrough time against amines but have poor dexterity.[1] The outer nitrile secures the loose liner.[1] |
| Spill Cleanup | Butyl Rubber or Viton® | Thick Butyl (25 mil) is required to resist bulk liquid pooling during cleanup.[1] |
2. Eye & Face Protection [2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (indirect venting) AND a Face Shield (8-inch minimum).
-
Reasoning: As a corrosive amine, vapors can cause "blue haze" (corneal edema) even without liquid contact. Safety glasses allow vapor bypass and are strictly prohibited.[1]
3. Respiratory Protection
-
Primary Control: All work must occur within a certified Chemical Fume Hood.[1]
-
Secondary (Spill/Hood Failure): Full-face respirator with ABEK (Multi-gas) or OV/AM (Organic Vapor/Amine) cartridges.
-
Note: Do not use standard N95s; they offer zero protection against amine vapors.[1]
-
Part 2: Engineering Controls & Handling Protocol
This section defines a Self-Validating System . If you cannot perform a step (e.g., cannot fit the tray in the hood), the experiment is halted.
The "Dry-Run" Workflow
Before opening the bottle, verify the following setup:
-
The Containment Zone: Place all reaction vessels and reagent bottles inside a polypropylene spill tray .
-
The Quench Station: Prepare a beaker of dilute Hydrochloric Acid (1M HCl) or Citric Acid (10% aq) inside the hood.
-
Why? In case of a drip or minor spill, immediate neutralization converts the volatile free amine into a non-volatile, water-soluble salt.
-
-
The Decontamination Zone: Place a box of Kimwipes and a sealed waste bag inside the hood.[1]
-
Why? Prevents moving contaminated gloves out of the hood to discard waste.[1]
-
Handling Logic Diagram
Caption: Decision matrix for PPE selection and operational workflow. Note the critical "Stop" point if engineering controls fail.
Part 3: Emergency Response & Disposal
Spill Response Algorithm
In the event of a spill outside the fume hood, evacuate the immediate area. Amines have low odor thresholds but cause olfactory fatigue (you stop smelling them even while they are toxic).[1]
Caption: Escalation protocol for spill management. Note that large spills require external HazMat intervention due to respiratory risks.
First Aid Specifics
-
Skin Contact: Immediate flushing is critical.[1][2] Do not waste time removing shirts/lab coats over the head if contaminated; cut them off to prevent spreading the chemical to the face.[1] Flush for 15+ minutes.
-
Eye Contact: Flush for 15 minutes. Do not use neutralization agents in the eyes (e.g., do not put vinegar in eyes); use only water or saline.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Disposal Protocols
-
Segregation: Never mix amine waste with oxidizing agents (e.g., Nitric Acid, Peroxides) or acid chlorides. This can cause violent exothermic reactions or explosion.[1]
-
Neutralization: Trace amounts in glassware should be rinsed with 5% HCl before washing.[1] This converts the toxic amine into the safer hydrochloride salt.[1]
-
Waste Stream: Dispose of as "Basic Organic Waste" or "Toxic Organic Waste" depending on your facility's specific coding.[1]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-(2-Pyridinylmethyl)-2-propen-1-amine. Retrieved from
-
PubChem. (2025).[1] Compound Summary: N-(2-Pyridinylmethyl)-2-propen-1-amine (CID 4723809). National Library of Medicine.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
